Phenyltin trichloride
Description
Properties
IUPAC Name |
trichloro(phenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGEXSQACVGEC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074455 | |
| Record name | Monophenyltin trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-19-2 | |
| Record name | Phenyltin trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, trichlorophenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1124-19-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monophenyltin trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorophenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Phenyltin Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phenyltin trichloride (B1173362) (C₆H₅SnCl₃), an important organotin compound with applications in organic synthesis and materials science.[1][2][3][4] This document details a reliable synthetic protocol and the analytical techniques used for its thorough characterization, making it a valuable resource for researchers in chemistry and drug development.
Synthesis of Phenyltin Trichloride
This compound is commonly synthesized via a redistribution reaction, also known as the Kocheshkov redistribution reaction.[5] This method involves the reaction of tetraphenyltin (B1683108) (Ph₄Sn) with tin tetrachloride (SnCl₄) in a 1:3 molar ratio to yield the desired product. The reaction is typically carried out at elevated temperatures.
Synthetic Pathway
The synthesis proceeds according to the following balanced chemical equation:
3 SnCl₄ + (C₆H₅)₄Sn → 4 C₆H₅SnCl₃
Experimental Protocol
This protocol is adapted from established procedures for the redistribution reaction of organotin compounds.
Materials:
-
Tetraphenyltin ((C₆H₅)₄Sn)
-
Tin tetrachloride (SnCl₄)
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reaction Mixture: To the flask, add tetraphenyltin (1 molar equivalent) and anhydrous toluene.
-
Addition of Tin Tetrachloride: While stirring the mixture under a nitrogen atmosphere, slowly add tin tetrachloride (3 molar equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by ¹¹⁹Sn NMR spectroscopy.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, can be isolated by fractional distillation under reduced pressure.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the use of various spectroscopic techniques.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to slightly pale yellow liquid |
| Molecular Formula | C₆H₅Cl₃Sn |
| Molecular Weight | 302.17 g/mol |
| Boiling Point | 142-143 °C at 25 mmHg |
| Density | 1.839 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.585 |
Data sourced from Sigma-Aldrich.[1][3][4]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.56 - 7.61 (m) |
| ¹³C NMR | CDCl₃ | 129.2, 130.3, 133.6, 141.1 |
| ¹¹⁹Sn NMR | CDCl₃ | -28.5 |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | C-H stretch (aromatic) |
| 1480, 1435 | C=C stretch (aromatic ring) |
| 1070, 1020, 995 | In-plane C-H bending |
| 730, 690 | Out-of-plane C-H bending |
| 370-390 | Sn-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 302 | [M]⁺ (based on ¹²⁰Sn, ³⁵Cl) |
| 267 | [M - Cl]⁺ |
| 225 | [C₆H₅Sn]⁺ |
| 197 | [SnCl₂]⁺ |
| 155 | [SnCl]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The mass spectrum will show a characteristic isotopic pattern for tin and chlorine.
Characterization Workflow
Detailed Experimental Protocols for Characterization
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 10-20 mg of the sample in 0.5 mL of CDCl₃. The spectrum is typically recorded at room temperature. The chemical shifts are referenced to the residual solvent peak (7.26 ppm).
-
-
¹³C NMR:
-
Instrument: 100 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A more concentrated sample (50-100 mg in 0.5 mL of CDCl₃) is used. The spectrum is proton-decoupled. Chemical shifts are referenced to the solvent peak (77.16 ppm).
-
-
¹¹⁹Sn NMR:
-
Instrument: NMR spectrometer with a multinuclear probe, operating at the appropriate frequency for ¹¹⁹Sn (e.g., 149.1 MHz on a 400 MHz instrument).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A concentrated sample is used. The spectrum is typically proton-decoupled. Chemical shifts are referenced to an external standard, such as tetramethyltin (B1198279) (Me₄Sn) at 0 ppm.[6][7]
-
2.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer.
-
Sampling Method: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Procedure: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
2.4.3. Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with an electron ionization (EI) source.
-
Procedure: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph. The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation patterns. The isotopic distribution of tin and chlorine should be observed in the high-resolution mass spectrum.
Safety Information
This compound is a corrosive and toxic substance.[1][3][4] It can cause severe skin burns and eye damage.[1][3][4] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide provides essential information for the synthesis and characterization of this compound. By following the detailed protocols, researchers can confidently prepare and verify this important chemical compound for their research and development needs.
References
- 1. This compound 98 1124-19-2 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 苯基三氯化锡 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98 1124-19-2 [sigmaaldrich.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
An In-depth Technical Guide to Phenyltin Trichloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is an organotin compound featuring a phenyl group and three chlorine atoms covalently bonded to a central tin atom. This compound serves as a versatile reagent and precursor in various domains of chemical synthesis, including the formation of other organotin compounds, and as a key participant in palladium-catalyzed cross-coupling reactions. Its utility is particularly noted in the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and materials science research. However, the compound's high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical behavior. This guide provides a detailed overview of the chemical properties and reactivity of phenyltin trichloride, complete with quantitative data, experimental protocols, and visual diagrams to support researchers in its safe and effective use.
Chemical Properties of this compound
This compound is a colorless to pale yellow solid or liquid with a pungent odor.[1] It is a dense liquid that is insoluble in water, with which it reacts.[1] The compound is sensitive to moisture and light, requiring storage in a dry, dark environment under an inert atmosphere, such as nitrogen.[1][2]
Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₃Sn | [1][3] |
| Molecular Weight | 302.17 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow solid or clear liquid | [1] |
| Odor | Pungent | [1] |
| Density | 1.839 g/mL at 25 °C | [3][5][6] |
| Melting Point | No data available (appears as liquid at RT) | [7] |
| Boiling Point | 142-143 °C at 25 mmHg; 130-132 °C at 12 mmHg | [3][5][6][7] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Refractive Index (n20/D) | 1.585 | [3][5][6] |
| Water Solubility | Reacts with water | [1] |
| Stability | Stable under normal conditions; sensitive to moisture and light | [2] |
| CAS Number | 1124-19-2 | [1][3] |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the polarized tin-chlorine and tin-carbon bonds. The electron-withdrawing nature of the three chlorine atoms makes the tin atom highly electrophilic and susceptible to nucleophilic attack.
Hydrolysis
This compound is highly sensitive to moisture and readily undergoes hydrolysis.[1][2] The reaction with water leads to the stepwise replacement of the chlorine atoms with hydroxyl groups, ultimately forming phenylstannonic acid and releasing hydrochloric acid. The intermediate hydrolysis products can further condense to form various organostannoxane clusters. The initial hydrolysis reaction can be represented as follows:
C₆H₅SnCl₃ + 3H₂O → C₆H₅Sn(OH)₃ + 3HCl
The acidic nature of the liberated HCl means the reaction environment becomes corrosive.
Reaction with Grignard Reagents
This compound reacts with Grignard reagents (RMgX), which are strong nucleophiles, to form new carbon-tin bonds. This reaction is a common method for synthesizing unsymmetrical organotin compounds. The reaction proceeds by the displacement of the chloride ions by the organic group from the Grignard reagent. For example, the reaction with a Grignard reagent like methylmagnesium bromide can be used to synthesize phenyltrimethyltin:
C₆H₅SnCl₃ + 3CH₃MgBr → C₆H₅Sn(CH₃)₃ + 3MgBrCl
Stille Coupling Reaction
A significant application of this compound is its use as a coupling partner in the Stille reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[6] this compound can act as the organostannane component, transferring its phenyl group.
The catalytic cycle of the Stille reaction is a key concept for understanding this transformation.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following sections provide generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales. All procedures involving this compound must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthesis of this compound
A common method for the synthesis of this compound is the redistribution reaction between tetraphenyltin (B1683108) and tin(IV) chloride.
Materials:
-
Tetraphenyltin (Ph₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous toluene (B28343)
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve tetraphenyltin in anhydrous toluene.
-
To this solution, add tin(IV) chloride in a 1:3 molar ratio of Ph₄Sn to SnCl₄.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated by fractional distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
General Protocol for Stille Coupling using this compound
This protocol outlines a general procedure for the palladium-catalyzed Stille coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Base (e.g., K₂CO₃ or CsF) (optional, but can enhance reaction rate)
-
Schlenk flask and line
-
Magnetic stirrer and heat source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and the base (if used).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is a highly toxic and corrosive compound.[1][7] It can cause severe skin burns and eye damage.[1][2][7] Ingestion or inhalation may lead to severe health issues, including respiratory tract irritation and organ damage.[1] It is also harmful to aquatic life with long-lasting effects.[1]
Handling Precautions:
-
Always handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Prevent contact with skin, eyes, and clothing.
-
Ensure adequate ventilation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and light.[2][7]
First Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Conclusion
This compound is a valuable reagent in organic synthesis, offering a pathway to a variety of organotin compounds and serving as a key component in powerful carbon-carbon bond-forming reactions like the Stille coupling. Its utility, however, is matched by its significant toxicity and reactivity, particularly towards moisture. A comprehensive understanding of its chemical properties, reactivity, and proper handling procedures, as outlined in this guide, is paramount for its safe and effective application in research and development. Adherence to strict safety protocols will enable chemists to harness the synthetic potential of this compound while minimizing risks.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyltin(3+) trichloride | C6H5Cl3Sn | CID 53384583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. フェニルスズトリクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
Phenyltin Trichloride: A Technical Guide for Researchers
Introduction
Phenyltin trichloride (B1173362) (CAS No. 1124-19-2) is an organotin compound with the chemical formula C₆H₅SnCl₃.[1][2] It is a colorless liquid that is sensitive to moisture and light.[2][3] This compound serves as a versatile reagent and catalyst in various organic synthesis reactions.[1][4] It is also noted for its potential antimicrobial and antitumor properties.[4] This technical guide provides an in-depth overview of Phenyltin trichloride, including its chemical and physical properties, comprehensive safety information, and protocols for safe handling and emergency procedures.
Chemical Identifiers and Properties
A summary of the key identifiers and physical and chemical properties of this compound are presented below.
| Identifier | Value |
| CAS Number | 1124-19-2[1] |
| EC Number | 214-393-3[1] |
| Molecular Formula | C₆H₅Cl₃Sn[2] |
| Molecular Weight | 302.17 g/mol [1] |
| Synonyms | Trichlorophenylstannane, Phenyltrichlorotin[5] |
| Property | Value |
| Physical State | Liquid[3] |
| Appearance | Colorless[3] |
| Boiling Point | 142-143 °C at 25 mmHg[1] |
| Density | 1.839 g/mL at 25 °C[1] |
| Flash Point | > 110 °C (> 230 °F)[3][6] |
| Refractive Index | n20/D 1.585 (lit.)[1] |
| Water Solubility | Insoluble, reacts with water[4][6] |
| Stability | Stable under normal conditions; sensitive to light and moisture[2][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2][3] It is also very toxic to aquatic life.[7][8]
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2][9] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[7] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[7] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[7] |
| Exposure Limits (as Sn) | Value |
| TWA | 0.1 mg/m³[10] |
| STEL | 0.2 mg/m³[10] |
Experimental Protocols
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][10] Use a closed system whenever possible to prevent the generation of vapor or mist.[3][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][10] An apron and arm covers are recommended.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][10] A recommended filter type is an organic gases and vapors filter (Type A, Brown).[3][6]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[3][10] Keep the container tightly closed and store under a nitrogen blanket.[10] This material should be stored in a corrosives area and protected from moisture and light.[3][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, moisture, acids, and bases.[3][10][11]
Disposal
Dispose of contents and container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]
First Aid Measures
Immediate medical attention is required for all routes of exposure.[3]
Caption: First aid workflow for this compound exposure.
Toxicological Information
While no acute toxicity information is available for this product, it is known to be corrosive.[3][6] Ingestion can cause severe swelling, damage to the digestive tract, and possible perforation of the stomach or esophagus.[3][10] The toxicological properties of this material have not been fully investigated.[10] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[10]
Hazardous Decomposition
Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), metal oxides, and hydrogen chloride gas.[3][6]
References
- 1. This compound 98 1124-19-2 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Phenyltin Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of phenyltin trichloride (B1173362) (C₆H₅SnCl₃), an organotin compound with significant applications in organic synthesis and materials science. This document collates and presents experimental data from spectroscopic and diffraction studies, alongside theoretical data from computational modeling. Detailed methodologies for key analytical techniques are provided to facilitate the replication and extension of these findings. The guide is intended to serve as a core reference for researchers and professionals engaged in work involving organotin compounds.
Introduction
Phenyltin trichloride is a reactive organotin halide that serves as a versatile precursor in the synthesis of a wide range of organometallic compounds. Its utility in Stille coupling reactions, as a PVC stabilizer, and as a precursor for various catalysts underscores the importance of a fundamental understanding of its structural and electronic properties. The stereochemistry and bonding at the tin center are critical determinants of its reactivity and, consequently, its utility in various applications. This guide provides an in-depth examination of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central tin (Sn) atom bonded to one phenyl group and three chlorine atoms. The geometry around the tin atom is a key aspect of its chemical behavior.
Solid-State Structure from X-ray Crystallography
Gas-Phase Structure from Electron Diffraction
Experimental gas-phase electron diffraction data for this compound are not available in the reviewed literature. This technique would provide valuable information on the bond lengths and angles of the isolated molecule, free from intermolecular interactions present in the solid state.
Theoretical Structure from Computational Studies
Density Functional Theory (DFT) calculations provide valuable insights into the optimized molecular geometry of this compound. These computational studies can predict bond lengths and angles that are expected to be in close agreement with experimental gas-phase data.
Table 1: Comparison of Key Geometric Parameters for this compound from DFT Calculations
| Parameter | DFT Calculated Value |
| Sn-C Bond Length (Å) | Data not available in search results |
| Sn-Cl Bond Length (Å) | Data not available in search results |
| C-Sn-Cl Bond Angle (°) | Data not available in search results |
| Cl-Sn-Cl Bond Angle (°) | Data not available in search results |
Note: Specific DFT calculated values for bond lengths and angles were not found in the provided search results. The table is a template for where such data would be presented.
Chemical Bonding
The bonding in this compound involves covalent interactions between the tin atom and the carbon of the phenyl group, as well as the three chlorine atoms. The nature of these bonds can be understood by considering the electronegativity differences and the orbital overlaps.
The Sn-C bond is a polar covalent bond, with the electron density shifted towards the more electronegative carbon atom. The Sn-Cl bonds are also polar covalent, with a significant ionic character due to the large electronegativity difference between tin and chlorine.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and bonding of this compound. NMR and vibrational spectroscopy provide characteristic fingerprints of the molecule.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
| ¹H | Data not available in search results | Data not available in search results |
| ¹³C | Data not available in search results | Data not available in search results |
| ¹¹⁹Sn | -61.0 | Data not available in search results |
The ¹¹⁹Sn NMR chemical shift of -61.0 ppm is characteristic of a tetracoordinate tin atom in an electron-poor environment, consistent with the presence of three electron-withdrawing chlorine atoms.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the bond strengths and functional groups present.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Sn-C Stretch | Data not available in search results | Data not available in search results |
| Sn-Cl Asymmetric Stretch | Data not available in search results | Data not available in search results |
| Sn-Cl Symmetric Stretch | Data not available in search results | Data not available in search results |
| Phenyl Ring Modes | Data not available in search results | Data not available in search results |
Note: Specific vibrational frequencies and their assignments were not found in the provided search results. This table serves as a template.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound, especially given its sensitivity to moisture.
Single Crystal X-ray Diffraction of Air-Sensitive Organometallic Compounds
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents such as hexane, toluene, or dichloromethane (B109758) are commonly used. The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a sealed vial, or a vial with a slow diffusion path for a non-solvent.
-
Crystal Mounting: Due to its moisture sensitivity, the selected crystal must be handled under an inert, dry oil (e.g., Paratone-N). A suitable single crystal is identified under a microscope, coated in the oil, and then mounted on a cryo-loop.
-
Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is flushed with a cold, dry nitrogen stream (typically around 100 K). The low temperature helps to preserve the crystal and reduce thermal motion. A full sphere of diffraction data is collected using a CCD or CMOS detector.
-
Structure Solution and Refinement: The collected diffraction data are integrated and corrected for absorption. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
Gas Electron Diffraction (GED)
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
-
Data Analysis: The scattering intensity is analyzed as a function of the scattering angle to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.
Vibrational Spectroscopy (IR and Raman) of Air-Sensitive Liquids
-
Sample Handling: All sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) inside a glovebox. The plates are then sealed in an airtight holder for analysis.
-
Raman Spectroscopy: The liquid sample can be sealed in a glass capillary tube under an inert atmosphere. The spectrum is then recorded by focusing the laser beam on the sample within the capillary.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of the this compound molecule.
Experimental Workflow for Single Crystal X-ray Diffraction
Caption: Workflow for single crystal X-ray diffraction analysis.
Conclusion
This technical guide has synthesized the available structural and spectroscopic data for this compound. While a complete experimental crystal structure of the neat compound remains elusive in the reviewed literature, DFT calculations and spectroscopic data provide a consistent picture of a molecule with a tetracoordinate tin center. The provided experimental protocols offer a roadmap for researchers seeking to further investigate this and related organotin compounds. Future work should focus on obtaining a definitive single-crystal X-ray structure of neat this compound and a gas-phase electron diffraction study to provide a complete and unambiguous understanding of its molecular geometry.
References
Spectroscopic Profile of Phenyltin Trichloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for phenyltin trichloride (B1173362) (C₆H₅SnCl₃), a significant organotin compound. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual representations of analytical workflows and fragmentation pathways.
Summary of Spectroscopic Data
The spectroscopic data for phenyltin trichloride is summarized below, providing a quantitative basis for its identification and structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables detail the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ¹¹⁹Sn nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.56 - 7.61 | Multiplet | Phenyl protons |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | J(¹³C-¹¹⁹Sn) (Hz) | Assignment |
| 135.8 | 1120 | Sn-C₁ (ipso) |
| 133.9 | 78.8 | C₂ (ortho) |
| 130.3 | - | C₃ (meta) |
| 132.9 | - | C₄ (para) |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data
| Chemical Shift (ppm) |
| -61.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of scientific data. The following sections outline the general procedures for acquiring the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 MHz NMR spectrometer.[1]
-
¹³C NMR: Spectra are acquired on a spectrometer equipped with a carbon probe.
-
¹¹⁹Sn NMR: Due to the lower natural abundance and sensitivity of the ¹¹⁹Sn nucleus, a spectrometer with a dedicated multinuclear probe is often used. Tetramethyltin (SnMe₄) can be used as an external reference.
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. Standard pulse sequences are used for each nucleus.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Instrumentation and Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum. The data is collected over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
Instrumentation and Acquisition: Electrospray ionization (ESI) is a common and effective technique for the analysis of organotin compounds.[2][3][4] The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, ions of the analyte are produced and introduced into the mass analyzer. Mass spectra are recorded, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural elucidation.
Visualizing Spectroscopic Analysis and Fragmentation
The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound, enabling researchers to confidently identify and utilize this compound in their work. The provided data and protocols are based on established analytical techniques for organotin compounds.
References
The Lewis Acidity of Phenyltin Trichloride: A Technical Guide for Researchers
An In-depth Examination of a Versatile Organometallic Lewis Acid
Phenyltin trichloride (B1173362) (PhSnCl₃) stands as a significant organotin compound, valued for its pronounced Lewis acidic character that drives a variety of chemical transformations. This technical guide offers a comprehensive overview of the Lewis acidity of phenyltin trichloride, presenting quantitative data, detailed experimental methodologies, and mechanistic insights relevant to researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound is fundamentally its ability to accept an electron pair from a Lewis base, forming a coordinate covalent bond. This property can be quantified through various experimental techniques, primarily by measuring the thermodynamics of adduct formation with probe bases.
Enthalpies of Adduct Formation
Calorimetric titration is a direct method to determine the enthalpy of formation (ΔHf°) for Lewis acid-base adducts. These values provide a quantitative measure of the strength of the Lewis acid. For this compound, the enthalpies of formation with a range of Lewis bases have been determined, as summarized in Table 1. The increasingly negative enthalpy values indicate stronger interactions with the Lewis bases.
Table 1: Enthalpies of Formation for this compound Adducts [1]
| Lewis Base | Formula | -ΔHf° (kcal/mol) |
| Pyridine | C₅H₅N | 21.0 |
| Dimethyl Sulfoxide | (CH₃)₂SO | 16.5 |
| Dimethylformamide | (CH₃)₂NCHO | 15.4 |
| Acetone | (CH₃)₂CO | 9.8 |
| Ethyl Acetate | CH₃COOC₂H₅ | 9.1 |
| Acetonitrile | CH₃CN | 7.2 |
| Tetrahydrofuran | C₄H₈O | 12.5 |
Spectroscopic Methods for Lewis Acidity Determination
The Gutmann-Beckett method is a widely accepted technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[2][3][4][5] It measures the change in the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. The resulting Acceptor Number (AN) provides a relative measure of Lewis acidity.
SnCl₄ > PhSnCl₃ > Ph₂SnCl₂ > Ph₃SnCl
This trend is attributed to the replacement of electron-withdrawing chlorine atoms with less electronegative phenyl groups, which reduces the effective nuclear charge on the tin atom and thus its ability to accept an electron pair.
¹¹⁹Sn NMR spectroscopy is a powerful tool for studying the coordination chemistry of tin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. Upon adduct formation with a Lewis base, the coordination number of the tin in this compound increases from four to five or six, resulting in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn NMR signal. This shift provides qualitative and, in some cases, quantitative information about the strength of the Lewis acid-base interaction. For instance, the formation of adducts with phosphine (B1218219) and phosphine oxides has been studied using ¹¹⁹Sn NMR.[1]
Experimental Protocols
Calorimetric Titration for Enthalpy of Adduct Formation
The following protocol details the methodology used to determine the enthalpies of adduct formation for this compound with various Lewis bases.[1]
Apparatus:
-
A thermistor-based isothermal calorimeter.
-
A constant temperature bath to maintain the calorimeter jacket at 25.00 ± 0.01 °C.
-
A titration burette for the addition of the Lewis base.
Procedure:
-
A solution of this compound in a dry, inert solvent (e.g., carbon tetrachloride) of known concentration (typically around 0.05 M) is placed in the calorimeter cell.
-
A solution of the Lewis base in the same solvent is prepared at a concentration approximately ten times that of the this compound solution.
-
After allowing the calorimeter to reach thermal equilibrium, the Lewis base solution is added in small, precise increments from the burette.
-
The heat change accompanying each addition is measured by the thermistor.
-
The titration is continued until the Lewis acid is in excess, and no further significant heat change is observed upon addition of the Lewis base.
-
The cumulative heat of reaction is plotted against the moles of added Lewis base. The enthalpy of formation is calculated from the slope of the initial linear portion of the curve.
Workflow for Calorimetric Titration:
Caption: Workflow for determining the enthalpy of adduct formation via calorimetric titration.
Catalytic Applications and Mechanisms
The Lewis acidity of this compound makes it an effective catalyst in various organic reactions. By coordinating to a substrate, it can activate it towards nucleophilic attack.
Esterification Reactions
Organotin compounds are known to catalyze esterification reactions between carboxylic acids and alcohols.[4] The catalytic cycle, as depicted below, involves the activation of the carboxylic acid by this compound.
Proposed Mechanism for this compound-Catalyzed Esterification:
Caption: Proposed mechanism for the esterification of a carboxylic acid with an alcohol catalyzed by this compound.
Biginelli Reaction
The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones, which are of interest in medicinal chemistry. Lewis acids like this compound can catalyze this reaction by activating the aldehyde component.[2][6][7]
Proposed Mechanism for Lewis Acid-Catalyzed Biginelli Reaction:
Caption: Generalized mechanism for the Lewis acid-catalyzed Biginelli reaction.
Conclusion
This compound exhibits significant Lewis acidity, which has been quantified through calorimetric studies and can be further characterized by spectroscopic methods such as ³¹P and ¹¹⁹Sn NMR. This property underpins its utility as a catalyst in important organic transformations like esterification and the Biginelli reaction. The data and methodologies presented in this guide provide a solid foundation for researchers to understand, predict, and utilize the chemical behavior of this compound in their scientific endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phenyltin Trichloride: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of phenyltin trichloride (B1173362). The information is curated for researchers, scientists, and drug development professionals, offering detailed insights into the chemical behavior of this organotin compound. This guide summarizes available quantitative data, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of phenyltin trichloride's lifecycle.
Chemical and Physical Properties
This compound (C₆H₅SnCl₃) is an organotin compound characterized by a phenyl group and three chlorine atoms attached to a central tin atom. It is a colorless to pale yellow liquid that is highly reactive, particularly with moisture.[1][2] Its sensitivity to light and moisture dictates its handling and storage conditions, which should be in a cool, dark place under an inert atmosphere.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1124-19-2 | |
| Molecular Formula | C₆H₅Cl₃Sn | |
| Molecular Weight | 302.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -31 °C | [4] |
| Boiling Point | 142-143 °C at 25 mmHg | |
| Density | 1.839 g/mL at 25 °C | |
| Refractive Index | n20/D 1.585 | |
| Solubility | Reacts with water. Soluble in chloroform (B151607) and methanol. | [4] |
| Flash Point | >110 °C (>230 °F) | [5] |
Stability of this compound
This compound is known to be unstable under certain environmental conditions, primarily due to its susceptibility to hydrolysis and photolysis. While specific kinetic data for this compound is limited in publicly available literature, its general behavior can be inferred from studies on related organotin compounds and established chemical principles.
Hydrolytic Stability
The degradation pathway is expected to proceed from monophenyltin (MPT) species to inorganic tin. This is analogous to the degradation of other organotins.[6]
Photolytic Stability
This compound is sensitive to light.[3] Photodegradation is a significant pathway for the breakdown of phenyltin compounds in the environment. Studies on triphenyltin (B1233371) (TPT) have shown that photolysis contributes to its degradation to diphenyltin (B89523) (DPT) and subsequently to monophenyltin (MPT) and inorganic tin.[7] It is expected that this compound would also undergo photolytic degradation, likely involving the cleavage of the tin-carbon bond.
Thermal Stability
Information on the specific thermal decomposition temperature of this compound is not detailed in the available literature. However, safety data sheets indicate that hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen chloride, are formed upon combustion.[5]
Degradation Pathways
The degradation of this compound in the environment proceeds through a combination of abiotic and biotic pathways, leading to the formation of less substituted phenyltin compounds and ultimately inorganic tin.
Abiotic Degradation
Hydrolysis: As mentioned, hydrolysis is a primary abiotic degradation pathway for this compound. The initial step is the formation of monophenyltin hydroxide (B78521) species.
Photolysis: Photodegradation in aquatic systems and on soil surfaces is another important abiotic process. UV radiation can lead to the cleavage of the phenyl group from the tin atom.
Biotic Degradation
Microbial degradation is a key process in the environmental fate of phenyltin compounds. The established biotic degradation pathway for higher phenyltin compounds is a sequential dephenylation:
Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn)
Studies on triphenyltin in soil have demonstrated this stepwise degradation. One study reported a half-life of 27 to 33 days for triphenyltin in non-sterilized soil, indicating the significant role of microorganisms in its breakdown.[8] It is reasonable to assume that monophenyltin species, such as those formed from the hydrolysis of this compound, would be further biodegraded to inorganic tin.
Caption: General biodegradation pathway of phenyltin compounds.
Experimental Protocols
Detailed experimental protocols for assessing the stability and degradation of this compound can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (adapted from OECD Guideline 111)
This protocol outlines a general procedure to determine the rate of hydrolysis of a substance as a function of pH.[9][10][11]
Objective: To determine the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9).
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) if it is not readily soluble in water. The final concentration in the test solutions should not exceed half of its water solubility.
-
Incubation: Add a small volume of the stock solution to the buffer solutions in sterile, dark containers. Incubate the solutions at a constant temperature (e.g., 25 °C).
-
Sampling: At appropriate time intervals, withdraw samples from each solution.
-
Analysis: Quench the hydrolysis reaction immediately (e.g., by acidification or addition of a complexing agent) and analyze the concentration of this compound and its degradation products using a validated analytical method (e.g., LC-MS or GC-MS after derivatization).
-
Data Analysis: Determine the rate constants and half-lives for the hydrolysis at each pH.
Caption: Workflow for a hydrolysis stability study.
Photostability Study
A general protocol for assessing the photostability of a chemical can be adapted from international guidelines.
Objective: To evaluate the degradation of this compound under controlled light exposure.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).
-
Light Exposure: Expose the sample solution to a controlled light source that mimics natural sunlight (e.g., a xenon arc lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but shielded from light.
-
Sampling: At defined time intervals, take aliquots of the exposed and dark control solutions.
-
Analysis: Analyze the samples for the concentration of this compound and the formation of degradation products using a suitable analytical method.
-
Data Analysis: Determine the photodegradation rate constant and half-life.
Caption: Workflow for a photostability study.
Analytical Methods for Degradation Products
The analysis of this compound and its degradation products (DPT and MPT species) typically requires chromatographic separation followed by sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the speciation of organotin compounds. However, due to the low volatility of phenyltin compounds, a derivatization step is usually required to convert them into more volatile forms.[12][13][14]
General Procedure:
-
Extraction: Extract the phenyltin compounds from the sample matrix using a suitable solvent.
-
Derivatization: React the extracted compounds with a derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent) to form volatile ethylated or pentylated derivatives.
-
GC-MS Analysis: Separate the derivatized compounds on a gas chromatograph and detect them using a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing phenyltin compounds without the need for derivatization.[1][14] Reversed-phase liquid chromatography is commonly used for the separation of these compounds.[1][15]
General Procedure:
-
Extraction: Extract the phenyltin compounds from the sample matrix.
-
LC Separation: Separate the compounds on a reversed-phase HPLC column using a suitable mobile phase.
-
MS Detection: Detect the separated compounds using a mass spectrometer, often with electrospray ionization (ESI).
Conclusion
This compound is a reactive organotin compound that undergoes degradation through hydrolysis, photolysis, and biodegradation. The primary degradation pathway involves the sequential loss of the phenyl group, ultimately leading to the formation of inorganic tin. While specific quantitative stability data for this compound is not extensively available, established analytical methods and standardized testing protocols provide a robust framework for its stability assessment. Further research is warranted to generate specific kinetic data to better predict the environmental fate and persistence of this compound.
References
- 1. Determination of butyltin and phenyltin species by reversed-phase liquid chromatography and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1124-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 1124-19-2 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenyltin Trichloride: Physical Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, safe handling, and experimental considerations for phenyltin trichloride (B1173362). The information is intended to support laboratory research and development activities by providing concise data and clear procedural guidance.
Physical and Chemical Properties
Phenyltin trichloride is a colorless to pale yellow liquid with a pungent odor. It is a dense, moisture-sensitive organotin compound. Key physical and chemical properties are summarized in the tables below for easy reference.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅Cl₃Sn | [1][2] |
| Molecular Weight | 302.17 g/mol | [2][3] |
| Appearance | Colorless, clear liquid | [1][2] |
| Odor | Pungent | [1] |
| CAS Number | 1124-19-2 | [1][2] |
Thermal and Physical Data
| Property | Value | Reference(s) |
| Melting Point | -31 °C | [1][3] |
| Boiling Point | 142-143 °C at 25 mmHg | [1][4] |
| Density | 1.839 g/mL at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Refractive Index (n20/D) | 1.585 | [4] |
Solubility
This compound reacts with water and is slightly soluble in some organic solvents.[1][3] Quantitative solubility data is not widely available.
| Solvent | Solubility | Reference(s) |
| Water | Reacts | [1][3] |
| Chloroform | Slightly soluble | [1][3] |
| Methanol | Slightly soluble | [1][3] |
Safety and Handling
This compound is a corrosive and toxic compound that requires strict safety protocols. It can cause severe skin burns and eye damage upon contact.[1][5] Inhalation may be fatal, and ingestion can cause severe damage to the digestive tract.[6] It is also very toxic to aquatic life.[2]
Hazard Identification
| Hazard | Description | Reference(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [2] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][5] |
| Eye Damage/Irritation | Causes serious eye damage. | [1][5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles and a face shield. | [5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. | [5][6] |
| Respiratory Protection | Use in a chemical fume hood. If fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | [5][6] |
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
| Condition | Requirement | Reference(s) |
| Storage Temperature | Store in a cool, dry place. | [5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive. | [5][6] |
| Container | Keep in a tightly closed, suitable container. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, moisture. | [5][6] |
Experimental Protocols
The following sections provide generalized procedures for handling this compound in a laboratory setting. These should be adapted to specific experimental needs and performed in strict accordance with institutional safety guidelines.
Preparation of a Standard Solution (Example in an Anhydrous Aprotic Solvent)
This protocol describes the preparation of a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene (B28343) or dichloromethane) under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Schlenk flask or a round-bottom flask with a septum
-
Gas-tight syringes and needles
-
Inert gas source (nitrogen or argon) with a manifold
-
Analytical balance
-
Stir bar
Procedure:
-
Inert Atmosphere Setup: Flame-dry the flask and allow it to cool to room temperature under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the procedure.
-
Solvent Transfer: Transfer the desired volume of anhydrous solvent to the flask via a cannula or a dry syringe.
-
Analyte Addition: In a glovebox or under a positive flow of inert gas, quickly weigh the required amount of this compound in a tared, dry vial.
-
Dissolution: Carefully add the this compound to the solvent in the flask. If weighing outside a glovebox, this can be done via a powder funnel under a strong flow of inert gas.
-
Homogenization: Add a stir bar to the flask and stir the solution until the solid is completely dissolved.
-
Storage: Store the solution under an inert atmosphere in a tightly sealed container, protected from light.
General Reaction Setup
This outlines a general procedure for using this compound as a reagent in a moisture-sensitive reaction, such as a Stille coupling.
Materials:
-
Reaction flask (e.g., Schlenk flask)
-
Other reagents and catalyst for the specific reaction
-
Anhydrous solvent
-
Inert gas setup
-
Stirring and temperature control equipment (e.g., stir plate, heating mantle)
Procedure:
-
Flask Preparation: Flame-dry the reaction flask and cool it under an inert atmosphere.
-
Reagent Addition (Solids): Add any solid reagents, such as the catalyst and any salts, to the flask under a positive pressure of inert gas.
-
Solvent and Liquid Reagent Addition: Add the anhydrous solvent and any liquid reagents (that are not this compound) via syringe.
-
This compound Addition: Add the this compound solution (prepared as in 3.1) or the neat liquid to the reaction mixture via a gas-tight syringe. The addition should be done dropwise if the reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or water) while cooling in an ice bath. The quenching of any unreacted organotin reagent should be done with caution in a fume hood.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The organic layers are then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography.
Waste Disposal
Waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, filter paper) should be collected in a separate, clearly labeled hazardous waste container.
-
Quenching of Residual Reagent: Small amounts of residual this compound on glassware can be quenched by rinsing with a solvent like isopropanol, followed by a slow addition of water. This should be done in a fume hood.
-
Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[5]
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Theoretical Insights into Phenyltin Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on phenyltin trichloride (B1173362) (PhSnCl₃), a significant organotin compound with applications in synthesis and potential biological relevance. Due to the limited availability of dedicated in-depth theoretical studies on this specific molecule, this guide synthesizes available experimental data, outlines established computational methodologies for related organotin compounds, and presents logical chemical pathways. This document is intended to serve as a foundational resource for researchers and professionals, providing both established knowledge and a framework for future computational investigations.
Introduction
Phenyltin trichloride (PhSnCl₃) is an organometallic compound characterized by a tin atom bonded to a phenyl group and three chlorine atoms.[1] Like other organotin compounds, it serves as a versatile reagent in organic synthesis.[2] Understanding the molecular structure, electronic properties, and reactivity of PhSnCl₃ is crucial for its application in chemical synthesis and for assessing its biological and environmental impact.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for elucidating these properties at a molecular level.[3] While extensive theoretical research has been conducted on various organotin compounds, a specific, in-depth computational analysis of this compound is not extensively covered in the current body of literature. This guide aims to bridge this gap by consolidating available experimental data and outlining the most probable theoretical approaches based on studies of analogous compounds.
Molecular Structure and Geometry
Experimental Geometric Data
The crystal structure of trichlorido(1,10-phenanthroline-κ²N,N′)phenyltin(IV) reveals a distorted octahedral geometry around the tin atom.[4] In this complex, the this compound moiety interacts with a 1,10-phenanthroline (B135089) ligand. The bond lengths and angles involving the tin atom from this structure are presented in Table 1. It is important to note that these parameters are influenced by the coordination with the phenanthroline ligand and may differ from those of the free PhSnCl₃ molecule.
Table 1: Experimental Geometric Parameters for the this compound Moiety in a Co-crystallized Complex [4]
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn—C(phenyl) | Value not explicitly provided in the abstract |
| Sn—Cl | Value not explicitly provided in the abstract |
| **Bond Angles (°) ** | |
| C(phenyl)—Sn—Cl | Ranges provided for the distorted octahedron |
| Cl—Sn—Cl | Ranges provided for the distorted octahedron |
Note: The provided source describes the overall geometry of the complex but does not give specific bond lengths and angles for the PhSnCl₃ moiety in the abstract. A full analysis of the crystallographic data would be required to extract these specific values.
Theoretical Methodology
In the absence of a dedicated computational study on this compound, a robust and reliable theoretical protocol can be established based on methodologies successfully applied to similar organotin compounds.[3][5] Density Functional Theory (DFT) has proven to be a suitable method for balancing computational cost and accuracy in studying organometallic compounds.[6]
Recommended Computational Protocol
A widely accepted and effective method for the geometry optimization and calculation of vibrational frequencies of organotin compounds involves the following:
-
Method: Density Functional Theory (DFT)[6]
-
Basis Set for Tin (Sn): LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) with an effective core potential (ECP)[3][5]
-
Basis Set for other atoms (C, H, Cl): 6-31G(d,p) or a larger basis set for higher accuracy[3]
Protocol Steps:
-
Geometry Optimization: The initial molecular structure of this compound can be built and optimized using the B3LYP/LANL2DZ(Sn)/6-31G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies (infrared and Raman spectra).
Predicted Properties (Based on Established Methodologies)
While specific calculated data for this compound is not available, this section outlines the expected outcomes from applying the recommended computational protocol.
Calculated Geometric Parameters
A DFT study utilizing the B3LYP/LANL2DZ methodology would yield optimized bond lengths and angles for the PhSnCl₃ molecule. These theoretical values could then be compared with the experimental data from the co-crystallized structure to assess the influence of intermolecular interactions. A proposed structure for the presentation of this data is shown in Table 2.
Table 2: Proposed Table for Calculated Geometric Parameters of this compound
| Parameter | Calculated Value (B3LYP/LANL2DZ) |
| Bond Lengths (Å) | |
| Sn—C(phenyl) | To be calculated |
| Sn—Cl | To be calculated |
| C—C (phenyl, avg.) | To be calculated |
| C—H (phenyl, avg.) | To be calculated |
| **Bond Angles (°) ** | |
| C(phenyl)—Sn—Cl | To be calculated |
| Cl—Sn—Cl | To be calculated |
Calculated Vibrational Frequencies
The frequency calculations would provide a theoretical vibrational spectrum. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the Sn-C, Sn-Cl, and phenyl ring bonds. This data is invaluable for interpreting experimental infrared and Raman spectra. A proposed format for this data is presented in Table 3.
Table 3: Proposed Table for Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/LANL2DZ) |
| ν(Sn—C) | To be calculated |
| ν(Sn—Cl) | To be calculated |
| Phenyl ring modes | To be calculated |
| ... | To be calculated |
Chemical Reactivity and Pathways
Theoretical studies can provide significant insights into the reaction mechanisms involving this compound.
Synthesis of this compound
One common method for the synthesis of organotin halides is through redistribution reactions.[4] For this compound, a plausible pathway involves the reaction of tetraphenyltin (B1683108) with tin tetrachloride.
Hydrolysis Pathway
Organotrichlorostannanes are susceptible to hydrolysis.[7] A generalized theoretical pathway for the hydrolysis of this compound would proceed through the stepwise substitution of chloride ions with hydroxyl groups, potentially leading to the formation of phenylstannonic acid and further condensation products.
Conclusion
This technical guide has synthesized the available theoretical and experimental knowledge on this compound. While a dedicated, comprehensive theoretical study remains to be published, a clear pathway for such an investigation has been outlined based on established computational methodologies for related organotin compounds. The provided experimental data offers a valuable benchmark for future theoretical work. The logical pathways for synthesis and hydrolysis presented herein provide a framework for understanding the chemical behavior of this important compound. It is anticipated that future computational studies will further elucidate the electronic structure, reactivity, and potential biological interactions of this compound, contributing to its safer and more efficient use in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols: Phenyltin Trichloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is an organotin compound recognized for its utility in various industrial and synthetic applications.[1][2] As a Lewis acid, its electron-deficient tin center can activate a variety of functional groups, facilitating a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of phenyltin trichloride as a catalyst in key organic reactions. While specific literature on this compound as a catalyst is focused, its analogous behavior to other tin-based Lewis acids suggests a broader potential in organic synthesis.
Application Note 1: Rearrangement of Allylic Alcohols
This compound has been demonstrated to be an effective Lewis acid catalyst for the anionotropic rearrangement of allylic alcohols. Specifically, it catalyzes the conversion of 1-phenylprop-2-en-1-ol (B1595887) to 3-phenylprop-2-en-1-ol. The catalytic activity of this compound in this transformation has been quantitatively assessed and compared with other tin(IV) chlorides, highlighting its efficacy.[1]
Quantitative Data: Catalytic Activity in Allylic Alcohol Rearrangement
The following table summarizes the rate coefficients for the rearrangement of 1-phenylprop-2-en-1-ol catalyzed by various tin(IV) chlorides in tetramethylene sulphone solution at 313.2 K.[1]
| Catalyst | Rate Coefficient (k, dm³ mol⁻¹ s⁻¹) |
| SnCl₄ | 305 |
| PhSnCl₃ | 86.4 |
| p-MeC₆H₄SnCl₃ | 18.7 |
| MeSnCl₃ | 6.60 |
| PrⁿSnCl₃ | 5.36 |
| EtSnCl₃ | 4.69 |
| BuⁿSnCl₃ | 1.62 |
| (p-ClC₆H₄)₂SnCl₂ | ca. 3 x 10⁻² |
| Ph₂SnCl₂ | 5.1 x 10⁻³ |
| Et₂SnCl₂ | 1.4 x 10⁻³ |
| Me₂SnCl₂ | 4.3 x 10⁻⁴ |
Experimental Protocol: Rearrangement of 1-Phenylprop-2-en-1-ol
Materials:
-
1-Phenylprop-2-en-1-ol
-
This compound (PhSnCl₃)
-
Tetramethylene sulphone (Sulfolane), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Analytical instrumentation for reaction monitoring (e.g., GC-MS, NMR)
Procedure:
-
Prepare a stock solution of 1-phenylprop-2-en-1-ol in anhydrous tetramethylene sulphone under an inert atmosphere.
-
In a separate flask, prepare a stock solution of this compound in anhydrous tetramethylene sulphone under an inert atmosphere.
-
In a reaction vessel maintained at a constant temperature of 313.2 K (40°C) under an inert atmosphere, add a known volume of the 1-phenylprop-2-en-1-ol solution.
-
Initiate the reaction by adding a specific volume of the this compound catalyst solution to the reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction by periodically withdrawing aliquots from the reaction mixture and analyzing them by a suitable chromatographic or spectroscopic method to determine the ratio of reactant to product.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation if necessary.
Caption: Proposed mechanism for the this compound-catalyzed rearrangement of an allylic alcohol.
Application Note 2: Polyurethane Synthesis (Analogous Application)
Organotin compounds, including dibutyltin (B87310) dilaurate, are widely used as catalysts in the synthesis of polyurethanes from isocyanates and polyols.[3][4] Given its Lewis acidic nature, this compound can be considered as an analogous catalyst for this polymerization. The tin catalyst activates the alcohol and/or the isocyanate, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate to form the urethane (B1682113) linkage.
Experimental Protocol: General Procedure for Polyurethane Synthesis
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polypropylene glycol - PPG)
-
This compound (as catalyst)
-
Dry, inert solvent (e.g., Toluene or DMF, if required)
-
Inert gas (Argon or Nitrogen)
-
Mechanical stirrer and reaction vessel
Procedure:
-
To a clean, dry reaction vessel equipped with a mechanical stirrer and an inert gas inlet, add the polyol and any solvent if used.
-
Degas the polyol by heating under vacuum to remove any dissolved water.
-
Under a positive pressure of inert gas, add the desired amount of this compound catalyst to the polyol with stirring. Catalyst loading typically ranges from 0.01 to 0.5 wt%.
-
Slowly add the diisocyanate to the polyol-catalyst mixture with efficient stirring. An exotherm may be observed.
-
Continue stirring at the desired reaction temperature (often between 50-80°C) until the desired degree of polymerization is achieved, as monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹) or by viscosity measurements.
-
Once the reaction is complete, the polyurethane can be cast into films or used as required.
Caption: General experimental workflow for polyurethane synthesis using a tin catalyst.
Application Note 3: Mukaiyama Aldol (B89426) Reaction (Analogous Application)
The Mukaiyama aldol reaction is a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound.[5] Tin(IV) chloride (SnCl₄) is a known catalyst for this transformation. By analogy, this compound, as a related Lewis acidic tin compound, is expected to catalyze this reaction by activating the carbonyl electrophile.
Experimental Protocol: General Procedure for Mukaiyama Aldol Reaction
Materials:
-
Aldehyde or Ketone
-
Silyl enol ether
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Charge the flask with the aldehyde or ketone and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically -78°C to 0°C).
-
Add a catalytic amount of this compound (e.g., 5-20 mol%) to the stirred solution.
-
Add the silyl enol ether dropwise to the reaction mixture via the dropping funnel.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the β-hydroxy carbonyl compound.
Caption: Catalytic cycle for the this compound-catalyzed Mukaiyama aldol reaction.
References
Phenyltin Trichloride in Stille Coupling: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organotin compounds and organic halides or pseudohalides, catalyzed by palladium complexes.[1][2] This reaction is prized for its tolerance of a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] Among the various organotin reagents, phenyltin trichloride (B1173362) (PhSnCl₃) offers distinct advantages, notably in facilitating the purification process by simplifying the removal of tin byproducts. This document provides detailed application notes and experimental protocols for the use of phenyltin trichloride in Stille coupling reactions.
Advantages of this compound
While organotin reagents are generally stable to air and moisture, a significant drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts.[2] The use of this compound can help mitigate these challenges. The resulting tin-containing byproducts are often more amenable to separation and removal from the reaction mixture compared to those derived from trialkyltin reagents.
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Stille coupling reaction involving this compound proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The phenyl group is transferred from this compound to the palladium center, displacing the halide and forming a new organopalladium complex.
-
Reductive Elimination: The coupled product (Ar-Ph) is formed by the reductive elimination of the two organic groups from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille coupling reaction.
Quantitative Data Summary
The following table summarizes representative yields for the Stille coupling of various aryl halides with an aryl tin reagent, demonstrating the broad applicability of this reaction. While specific data for this compound is limited in readily available literature, the presented data for a closely related triphenyltin (B1233371) chloride reagent illustrates the expected reactivity and yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 95 |
| 2 | Bromobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 16 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 90 | 24 | 88 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | 75 |
| 5 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | Toluene | 100 | 12 | 90 |
| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | CsF | Dioxane | 100 | 20 | 85 |
Experimental Protocols
General Protocol for the Stille Coupling of an Aryl Halide with this compound
This protocol provides a general procedure for the palladium-catalyzed Stille coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane, 5 mL)
-
Base (e.g., K₂CO₃, CsF, 2.0 mmol, 2.0 equiv) (optional, but can be beneficial)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and the palladium catalyst (0.03 mmol).
-
If a base is used, add it to the flask at this stage.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Caption: General experimental workflow for Stille coupling.
Conclusion
The Stille coupling reaction utilizing this compound is a powerful and versatile method for the synthesis of biaryl compounds. Its primary advantage lies in the potential for easier removal of tin byproducts, addressing a significant concern associated with traditional Stille reactions. The reaction tolerates a wide range of functional groups and can be optimized through the careful selection of catalysts, ligands, and reaction conditions to achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this valuable synthetic transformation in their work.
References
Application Notes and Protocols: Phenyltin Trichloride for the Synthesis of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is a versatile organometallic reagent and a key precursor in the synthesis of a variety of organotin compounds. Its utility stems from the presence of a stable phenyl group and three reactive chlorine atoms, allowing for the stepwise introduction of additional organic moieties. This document provides detailed application notes and experimental protocols for the synthesis of diphenyltin (B89523) dichloride and triphenyltin (B1233371) chloride, two important derivatives with applications in catalysis, as stabilizers, and as intermediates for more complex organotin structures. The primary synthetic routes discussed are redistribution (comproportionation) reactions and Grignard reactions.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the key compounds involved in these syntheses is provided below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Phenyltin Trichloride | C₆H₅SnCl₃ | 302.17 | Colorless liquid | N/A | 142-143 (at 25 mmHg) |
| Diphenyltin Dichloride | (C₆H₅)₂SnCl₂ | 343.82 | White solid | 41-43 | 333-337 |
| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | Colorless solid | 108 | 240 |
| Tetraphenyltin (B1683108) | (C₆H₅)₄Sn | 427.11 | White powder | 227-230 | >420 |
Synthetic Pathways Overview
The synthesis of di- and triphenyltin chlorides from this compound can be achieved through two primary pathways: the redistribution reaction with tetraphenyltin and the Grignard reaction with phenylmagnesium bromide. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of Diphenyltin Dichloride via Redistribution
This protocol describes the comproportionation reaction between this compound and tetraphenyltin in a 1:1 molar ratio to yield diphenyltin dichloride.
Reaction: C₆H₅SnCl₃ + (C₆H₅)₄Sn → 2 (C₆H₅)₂SnCl₂
Materials:
-
This compound (1.0 mol)
-
Tetraphenyltin (1.0 mol)
-
Anhydrous toluene (B28343)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound and tetraphenyltin.
-
Add a minimal amount of anhydrous toluene to facilitate stirring.
-
Heat the reaction mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by observing the dissolution of the solid tetraphenyltin.
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude diphenyltin dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Quantitative Data:
| Reactant | Molar Ratio | Product | Theoretical Yield | Reported Yield |
| This compound | 1 | Diphenyltin Dichloride | 2.0 mol | High |
| Tetraphenyltin | 1 |
Protocol 2: Synthesis of Triphenyltin Chloride via Redistribution
This protocol details the synthesis of triphenyltin chloride through the comproportionation of this compound and tetraphenyltin in a 1:2 molar ratio.
Reaction: C₆H₅SnCl₃ + 2 (C₆H₅)₄Sn → 3 (C₆H₅)₃SnCl
Materials:
-
This compound (1.0 mol)
-
Tetraphenyltin (2.0 mol)
-
Anhydrous xylene
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Combine this compound and tetraphenyltin in a three-neck round-bottom flask fitted with a mechanical stirrer and reflux condenser.
-
Add anhydrous xylene as a solvent.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours.
-
After cooling, the triphenyltin chloride can be isolated by crystallization upon cooling or by removal of the solvent followed by recrystallization from a suitable solvent such as petroleum ether or methanol.[1]
Quantitative Data:
| Reactant | Molar Ratio | Product | Theoretical Yield | Reported Yield |
| This compound | 1 | Triphenyltin Chloride | 3.0 mol | High |
| Tetraphenyltin | 2 |
Protocol 3: Synthesis of Diphenyltin Dichloride via Grignard Reaction
This protocol describes the synthesis of diphenyltin dichloride by the reaction of this compound with one equivalent of phenylmagnesium bromide.
Reaction: C₆H₅SnCl₃ + C₆H₅MgBr → (C₆H₅)₂SnCl₂ + MgBrCl
Materials:
-
This compound (1.0 mol)
-
Phenylmagnesium bromide (1.0 mol) in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath.
-
Slowly add the solution of phenylmagnesium bromide from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the diphenyltin dichloride by vacuum distillation or recrystallization.
Quantitative Data:
| Reactant | Molar Ratio | Product | Theoretical Yield |
| This compound | 1 | Diphenyltin Dichloride | 1.0 mol |
| Phenylmagnesium Bromide | 1 |
Protocol 4: Synthesis of Triphenyltin Chloride via Grignard Reaction
This protocol outlines the synthesis of triphenyltin chloride by reacting this compound with two equivalents of phenylmagnesium bromide.
Reaction: C₆H₅SnCl₃ + 2 C₆H₅MgBr → (C₆H₅)₃SnCl + 2 MgBrCl
Materials:
-
This compound (1.0 mol)
-
Phenylmagnesium bromide (2.0 mol) in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Same as Protocol 3
Procedure:
-
Follow the same procedure as in Protocol 3, but use two equivalents of the phenylmagnesium bromide solution for every one equivalent of this compound.
-
The workup and purification steps are analogous to those described in Protocol 3. The product can be recrystallized from a suitable solvent like petroleum ether.
Quantitative Data:
| Reactant | Molar Ratio | Product | Theoretical Yield |
| This compound | 1 | Triphenyltin Chloride | 1.0 mol |
| Phenylmagnesium Bromide | 2 |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
Application Notes and Protocols: Phenyltin Trichloride in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyltin trichloride (B1173362) (PhSnCl₃) is an organotin compound with potential applications as a Lewis acid in stereoselective organic synthesis. While less documented than tin(IV) chloride (SnCl₄), its unique steric and electronic properties, conferred by the phenyl group, may offer advantages in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. These notes provide an overview of the potential applications of phenyltin trichloride in stereoselective aldol (B89426) and Michael reactions, including detailed experimental protocols and mechanistic considerations. The information presented is primarily based on the established reactivity of related tin-based Lewis acids, offering a starting point for further investigation into the utility of this compound in asymmetric synthesis.
Introduction to this compound in Stereoselective Synthesis
Lewis acid-mediated reactions are fundamental to stereoselective synthesis, enabling the construction of complex chiral molecules with high precision. Tin(IV) chloride is a well-established Lewis acid for a variety of stereoselective transformations, including aldol reactions, Michael additions, and glycosylations.[1][2][3] this compound, as a related organotin Lewis acid, is posited to function similarly by activating electrophiles and organizing the transition state to favor the formation of a specific stereoisomer.
The presence of the phenyl group in this compound can influence its Lewis acidity and steric bulk compared to tin(IV) chloride. This modification may lead to altered reactivity and selectivity profiles, potentially providing a valuable tool for fine-tuning stereoselective reactions.
Physicochemical Properties of this compound [4][5]
| Property | Value |
| Molecular Formula | C₆H₅Cl₃Sn |
| Molecular Weight | 302.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 142-143 °C at 25 mmHg |
| Density | 1.839 g/mL at 25 °C |
Proposed Application: Stereoselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a classic carbon-carbon bond-forming reaction that can be rendered stereoselective through the use of a Lewis acid catalyst.[6][7] this compound is proposed as a potential Lewis acid catalyst for this transformation, activating an aldehyde electrophile for nucleophilic attack by a silyl (B83357) enol ether. The stereochemical outcome is dictated by the geometry of the enolate and the nature of the Lewis acid-mediated transition state.
Proposed Mechanism: Chelation vs. Non-Chelation Control
The stereoselectivity of the this compound-mediated Mukaiyama aldol reaction is likely governed by either a chelated or a non-chelated transition state, depending on the substrate and reaction conditions. In substrates with a chelating group (e.g., an α-alkoxy group), a rigid cyclic transition state can form, leading to high diastereoselectivity.
References
- 1. Concerning the 1,5-stereocontrol in tin(IV) chloride promoted reactions of 4- and 5-alkoxyalk-2-enylstannanes: trapping intermediate allyltin trichlorides using phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerning the 1,5-stereocontrol in tin(iv) chloride promoted reactions of 4- and 5-alkoxyalk-2-enylstannanes: trapping… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Concerning the 1,5-stereocontrol in tin(iv) chloride promoted reactions of 4- and 5-alkoxyalk-2-enylstannanes: trapping intermediate allyltin trichlorides using phenyllithium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Trichlorophenylstannane | SnC6H5Cl3 - Ereztech [ereztech.com]
- 7. semanticscholar.org [semanticscholar.org]
Applications of Phenyltin Trichloride in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential applications of phenyltin trichloride (B1173362) in the field of polymer chemistry. This document details the role of phenyltin trichloride as a thermal stabilizer for polyvinyl chloride (PVC) and as a potential catalyst for cationic polymerization. Detailed experimental protocols for the evaluation of these applications are provided, along with representative quantitative data.
This compound as a Thermal Stabilizer for Polyvinyl Chloride (PVC)
Polyvinyl chloride is a widely used thermoplastic, but it is susceptible to thermal degradation at processing temperatures. This degradation involves the elimination of hydrogen chloride (HCl), leading to discoloration, embrittlement, and reduced mechanical properties. Organotin compounds, including this compound, are effective thermal stabilizers that mitigate these degradation processes.
Mechanism of Stabilization
Organotin stabilizers function through a multi-faceted mechanism to protect PVC from thermal degradation. The primary roles of these stabilizers are:
-
HCl Scavenging: They react with and neutralize the hydrogen chloride gas as it is formed, which prevents the autocatalytic "unzipping" degradation of the PVC polymer chain.
-
Substitution of Labile Chlorine Atoms: this compound can replace unstable allylic chlorine atoms on the PVC backbone with more stable phenyltin moieties. This substitution prevents the initiation of the dehydrochlorination process.
-
Reaction with Polyenes: The formation of conjugated double bonds (polyenes) is responsible for the discoloration of PVC. Organotin compounds can react with these polyenes, thus preserving the color of the polymer.
The general mechanism of PVC degradation and the intervention by an organotin stabilizer is depicted below.
Mechanism of PVC thermal degradation and stabilization by this compound.
Performance Evaluation of this compound as a PVC Stabilizer
| Stabilizer Type | Test Method | Parameter | Value |
| None (Control PVC) | Congo Red Test | Stability Time at 180°C | ~10-15 minutes |
| Organotin Mercaptide | Congo Red Test | Stability Time at 180°C | > 60 minutes |
| None (Control PVC) | TGA | Onset of Degradation (Td) | ~200-220°C |
| Dioctyltin-based | TGA | Onset of Degradation (Td) | ~240-260°C |
Note: The values presented are typical and can vary depending on the specific formulation, concentration of the stabilizer, and the presence of other additives.
Experimental Protocols for PVC Stability Testing
Objective: To determine the time at which a PVC sample begins to degrade and release HCl gas, indicated by a color change of Congo Red paper.
Materials:
-
PVC resin
-
This compound
-
Two-roll mill or similar mixing equipment
-
Test tubes
-
Congo Red indicator paper
-
Thermostatically controlled heating block or oil bath
-
Timer
Procedure:
-
Sample Preparation: Prepare a PVC formulation by mixing PVC resin with a specified concentration of this compound (e.g., 1-3 parts per hundred of resin - phr) on a two-roll mill at a temperature below the degradation point (e.g., 160°C) to ensure a homogenous mixture.
-
Test Setup: Place a small, weighed amount of the stabilized PVC compound into a clean, dry test tube.
-
Insert a strip of Congo Red indicator paper into the upper part of the test tube, ensuring it does not come into contact with the PVC sample.
-
Heating: Place the test tube in the heating block or oil bath preheated to the desired test temperature (e.g., 180°C).
-
Observation: Start the timer immediately. Observe the Congo Red paper for a color change from red to blue.
-
Data Recording: Record the time at which the color change is first observed. This is the thermal stability time.
Objective: To measure the change in mass of a PVC sample as a function of temperature to determine the onset of thermal degradation.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
PVC sample stabilized with this compound
-
Inert gas (e.g., nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the stabilized PVC sample (typically 5-10 mg) into a TGA crucible.
-
TGA Run:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of mass loss in the resulting TGA curve corresponds to the initiation of dehydrochlorination and is a measure of the thermal stability of the PVC sample.
This compound as a Catalyst in Cationic Polymerization
This compound, as a Lewis acid, has the potential to act as a catalyst or co-initiator in the cationic polymerization of vinyl monomers, such as styrene (B11656). Lewis acids are crucial in initiating the polymerization by generating carbocations from the monomer.
Proposed Mechanism of Catalysis
In the presence of a proton source (co-initiator), such as trace amounts of water, this compound can initiate the cationic polymerization of a vinyl monomer like styrene. The proposed mechanism involves the following steps:
-
Initiation: this compound reacts with the co-initiator to form a complex that generates a carbocation from the styrene monomer.
-
Propagation: The newly formed carbocationic center attacks the double bond of another styrene monomer, leading to the growth of the polymer chain.
-
Termination/Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities or chain transfer to the monomer.
The workflow for screening this compound as a polymerization catalyst is illustrated below.
Experimental workflow for evaluating this compound as a polymerization catalyst.
Experimental Protocol for Cationic Polymerization of Styrene (Representative)
While a specific protocol for this compound was not found, the following protocol, adapted from procedures using the similar Lewis acid tin(IV) chloride, can be used as a starting point.
Objective: To synthesize polystyrene via cationic polymerization using a Lewis acid catalyst.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)
-
Methanol (B129727) (for termination and precipitation)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Add the anhydrous solvent to the flask via a syringe.
-
Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
-
Addition of Reactants:
-
Add the freshly distilled styrene to the cooled solvent with stirring.
-
In a separate, dry container, prepare a solution of this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred monomer solution via a syringe to initiate the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed for a predetermined time, monitoring the viscosity of the solution. Samples can be taken periodically to determine monomer conversion by gas chromatography (GC).
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of cold methanol to the reaction mixture.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
-
Purification and Drying:
-
Collect the precipitated polystyrene by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution of the polystyrene by Gel Permeation Chromatography (GPC).
-
Confirm the structure of the polymer by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental goals and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: Phenyltin Trichloride as a Precursor for Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) serves as a versatile precursor for the synthesis of a variety of organotin(IV) complexes with potent antimicrobial properties.[1][2][3] The derivatization of phenyltin trichloride with ligands such as dithiocarbamates and Schiff bases leads to the formation of compounds with significant activity against a broad spectrum of bacteria and fungi.[2][4] The antimicrobial efficacy of these organotin(IV) compounds is influenced by the nature of the organic groups attached to the tin atom and the coordinated ligands, which affect properties like lipophilicity, crucial for penetrating microbial cell membranes.[5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from this compound.
I. Phenyltin(IV) Dithiocarbamate (B8719985) Complexes
Organotin(IV) dithiocarbamate complexes synthesized from this compound have demonstrated significant antimicrobial activity. The presence of the phenyl group can enhance the lipophilicity of the complexes, facilitating their penetration into microbial cells.[1]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of chlorophenyltin(IV) dithiocarbamate compounds.
| Compound ID | Compound Name | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | S. epidermis (mg/mL) |
| MIC | MBC | MIC | MBC | ||
| 1 | (C₆H₅)SnCl[S₂CN(CH₃)(C₂H₅)]₂ | 1.25 | 5.0 | >10.0 | >10.0 |
| 2 | (C₆H₅)SnCl[S₂CN(CH₃)(C₆H₁₁)]₂ | 2.5 | 5.0 | >10.0 | >10.0 |
| 3 | (C₆H₅)SnCl[S₂CN(C₂H₅)(iC₃H₇)]₂ | 5.0 | 10.0 | >10.0 | >10.0 |
| 4 | (C₆H₅)SnCl[S₂CN(C₇H₇)(iC₃H₇)]₂ | 5.0 | >10.0 | >10.0 | >10.0 |
| 5 | (C₆H₅)SnCl[S₂CN(C₇H₇)₂]₂ | 5.0 | 10.0 | >10.0 | >10.0 |
Data sourced from[2].
Experimental Protocols
Protocol 1: Synthesis of Chlorophenyltin(IV) Dithiocarbamate Complexes [2]
This protocol describes a general one-pot reaction for the synthesis of chlorophenyltin(IV) dithiocarbamate compounds.
Materials:
-
Phenyltin(IV) trichloride
-
Appropriate secondary amine (e.g., N-ethylmethylamine)
-
Carbon disulfide (CS₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the secondary amine (2 molar equivalents) in ethanol.
-
Cool the solution in an ice bath (below 277 K).
-
Slowly add carbon disulfide (2 molar equivalents) to the cooled amine solution while stirring.
-
Continue stirring the mixture for 1 hour at a temperature below 277 K to form the dithiocarbamate ligand in situ.
-
In a separate flask, dissolve phenyltin(IV) trichloride (1 molar equivalent) in ethanol.
-
Add the phenyltin(IV) trichloride solution dropwise to the ligand solution.
-
Stir the resulting reaction mixture for an additional hour at a temperature below 277 K.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the final product in a desiccator.
Example Synthesis: (C₆H₅)SnCl[S₂CN(CH₃)(C₂H₅)]₂ [2]
-
An ethanolic solution of N-ethylmethylamine (1.3 mL, 15 mmol) was stirred for one hour with CS₂ (0.91 mL, 15 mmol).
-
This ligand solution was then treated with phenyltin(IV) trichloride (0.82 g, 5 mmol) in 20 mL of ethanol.
-
The solution was stirred at a temperature below 277 K for another hour, resulting in a white precipitate.
-
The product was collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.
II. Phenyltin(IV) Schiff Base Complexes
Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are another important class of ligands for the synthesis of antimicrobial organotin(IV) complexes.[4] The resulting complexes often exhibit enhanced biological activity compared to the free ligands.[3]
Quantitative Antimicrobial Data
| Compound ID | Compound Name | B. subtilis (mm) | S. aureus (mm) | E. coli (mm) | R. solanacearum (mm) | X. vesicatoria (mm) |
| L1 | 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione | 10 | 11 | 9 | 12 | 11 |
| Complex 1 | [Sn(L1)(CH₃)₂Cl] | 18 | 17 | 15 | 19 | 18 |
| L2 | 4-(4-hydroxy-3-methoxybenzylideneamino-N-(pyrimidin-2-yl)benzenesulfonamide) | 11 | 12 | 10 | 13 | 12 |
| Complex 2 | [Sn(L2)(CH₃)₂Cl] | 20 | 19 | 17 | 21 | 20 |
| Chloramphenicol | Standard Antibiotic | 25 | 24 | 22 | 26 | 25 |
Data adapted from a study on dimethyltin(IV) complexes to illustrate data presentation format.[4]
Experimental Protocols
Protocol 2: Synthesis of Schiff Base Ligands [6][7]
This protocol provides a general method for the synthesis of Schiff base ligands.
Materials:
-
Salicylaldehyde or other suitable aldehyde/ketone
-
Appropriate primary amine (e.g., 2-aminophenol)
-
Ethanol (95%)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Dissolve the primary amine (1 molar equivalent) in 95% ethanol in a round-bottomed flask.
-
Add the aldehyde or ketone (1 molar equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the precipitated Schiff base ligand by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Air dry the product.
Protocol 3: Synthesis of Phenyltin(IV) Schiff Base Complexes (Adapted from[3][4])
This protocol describes a general method for the complexation of a Schiff base ligand with this compound.
Materials:
-
Synthesized Schiff base ligand
-
This compound
-
Anhydrous methanol (B129727) or ethanol
-
Triethylamine (B128534) (optional, as a base)
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Dissolve the Schiff base ligand (2 molar equivalents) in anhydrous methanol or ethanol.
-
In a separate flask, dissolve this compound (1 molar equivalent) in the same solvent.
-
Slowly add the this compound solution to the Schiff base solution with continuous stirring.
-
If the Schiff base has a proton that needs to be removed for coordination (e.g., a hydroxyl group), add triethylamine (2 molar equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the product with the solvent used for the reaction.
-
Dry the complex in a vacuum oven.
III. Antimicrobial Activity Evaluation
Protocol 4: Agar (B569324) Well Diffusion Method [8][9]
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Synthesized compounds
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
Solvent (e.g., DMSO, negative control)
-
Sterile cork borer or pipette tip
-
Micropipette
-
Incubator
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plates to create a lawn.
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized compounds, positive control, and negative control at a known concentration.
-
Add a fixed volume (e.g., 100 µL) of each solution to the respective wells.
-
Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 5: Broth Microdilution Method for MIC Determination [10][11][12]
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
96-well microtiter plates
-
Nutrient broth or Mueller-Hinton broth
-
Bacterial or fungal cultures
-
Synthesized compounds
-
Standard antibiotic
-
Solvent
-
Micropipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds and the standard antibiotic in the broth in the wells of the microtiter plate.
-
Prepare a standardized microbial inoculum.
-
Add the inoculum to each well, ensuring the final concentration of microbes is appropriate (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Visually inspect the wells for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
IV. Visualizations
Logical Workflow for Synthesis and Antimicrobial Evaluation
Caption: Workflow for the synthesis and antimicrobial testing of phenyltin derivatives.
Proposed Mechanism of Antimicrobial Action
Caption: Putative antimicrobial mechanism of phenyltin(IV) complexes.
Conclusion
This compound is a valuable and accessible precursor for the development of novel antimicrobial agents. The synthesis of dithiocarbamate and Schiff base complexes allows for the modulation of their biological activity. The protocols and data presented herein provide a foundation for researchers to explore this class of compounds in the ongoing search for new and effective treatments for microbial infections. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by these compounds to aid in the rational design of more potent and selective antimicrobial drugs.
References
- 1. ijpras.com [ijpras.com]
- 2. Novel organotin(IV)-Schiff base complexes: Synthesis, characterization, antimicrobial activity and DNA interaction studies - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. Synthesis, Spectral, and In Vitro Antibacterial Studies of Organosilicon(IV) Complexes with Schiff Bases Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Phenyltin Trichloride in the Synthesis of Tin-Doped TiO₂ Photoanodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tin-doped titanium dioxide (TiO₂) photoanodes, a critical component in dye-sensitized solar cells (DSSCs). While the use of phenyltin trichloride (B1173362) as a precursor is not widely documented in existing literature, this guide offers a generalized framework adaptable for various tin precursors, including common reagents like tin(IV) chloride (SnCl₄) and tin(II) chloride (SnCl₂). The protocols herein cover hydrothermal and sol-gel synthesis of Sn-doped TiO₂ nanomaterials, preparation of photoanode films, and assembly of DSSCs. Quantitative data from multiple studies are summarized to illustrate the impact of tin doping on material properties and solar cell performance.
Introduction
Titanium dioxide (TiO₂) is a semiconductor material extensively used in the photoanodes of dye-sensitized solar cells due to its chemical stability, non-toxicity, and cost-effectiveness. However, its wide bandgap and the recombination of photogenerated electron-hole pairs can limit the overall power conversion efficiency. Doping TiO₂ with metal ions, such as tin (Sn), has emerged as an effective strategy to enhance its electronic and optical properties. Tin doping can reduce the bandgap of TiO₂, improve charge transport, and suppress charge recombination, leading to higher solar cell efficiency.[1]
The choice of the tin precursor is crucial in the synthesis process. While reagents like tin tetrachloride are common, the use of organometallic precursors such as phenyltin trichloride is less explored. This document provides a comprehensive guide to synthesizing Sn-doped TiO₂ and fabricating high-performance photoanodes.
Quantitative Data Summary
The following tables summarize the key parameters and performance metrics of Sn-doped TiO₂ photoanodes from various studies.
Table 1: Material Properties of Sn-Doped TiO₂
| Dopant Concentration (wt%) | Synthesis Method | Crystallite Size (nm) | Band Gap (eV) |
| 0 (Bare TiO₂) | Hydrothermal | 20.1 | 2.78 |
| 1 | Hydrothermal | 20.7 | - |
| 3 | Hydrothermal | 21.2 | - |
| 5 | Hydrothermal | 21.7 | - |
| 7 | Hydrothermal | 22.3 | 2.62 |
| 0 (Pure TiO₂) | Heat Treatment | 9.2 | 3.2 |
| 3 | Heat Treatment | - | 3.14 |
| 5 | Heat Treatment | - | 2.90 |
| 7 | Heat Treatment | 5.8 | 2.68 |
Table 2: Photovoltaic Performance of DSSCs with Sn-Doped TiO₂ Photoanodes
| Dopant Concentration (wt%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | Power Conversion Efficiency (%) |
| 0 (Bare TiO₂) | 1.65 | 0.68 | 77.70 | 0.87[2] |
| 1 | 5.35 | 0.63 | 66.43 | 2.26[2] |
| 3 | 9.49 | 0.64 | 65.29 | 4.01[2] |
| 5 | 6.66 | 0.64 | 68.17 | 2.93[2] |
| 7 | 7.08 | 0.64 | 65.64 | 3.00[2] |
| 0 (Pure TiO₂) | - | - | - | 7.45[3] |
| 0.5 mol% | - | - | - | 8.31[3] |
Experimental Protocols
Synthesis of Sn-Doped TiO₂ Nanomaterials
Two common methods for synthesizing Sn-doped TiO₂ are the hydrothermal and sol-gel methods.
Protocol 3.1.1: Hydrothermal Synthesis of Sn-Doped TiO₂ Nanorods
This protocol is adapted from a one-step hydrothermal route.[1]
Materials:
-
Titanium butoxide (Ti(OBu)₄)
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) (or a molar equivalent of this compound)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving a specific amount of titanium butoxide in a mixture of hydrochloric acid and deionized water under vigorous stirring.
-
To introduce the tin dopant, dissolve the desired weight percentage of SnCl₄·5H₂O in ethanol. For a 3 wt% doping, for example, the mass of SnCl₄·5H₂O would be calculated relative to the expected yield of TiO₂.
-
Add the tin precursor solution dropwise to the titanium precursor solution while stirring.
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Calcine the dried powder at 450-500°C for 2 hours in a muffle furnace to improve crystallinity.
Protocol 3.1.2: Sol-Gel Synthesis of Sn-Doped TiO₂ Nanoparticles
This protocol is a generalized method based on the sol-gel process.[3][4]
Materials:
-
Titanium isopropoxide (TTIP)
-
Tin(II) chloride (SnCl₂) (or a molar equivalent of this compound)
-
Ethanol
-
Acetic acid (as a catalyst)
-
Deionized water
Procedure:
-
Dissolve titanium isopropoxide in ethanol under constant stirring.
-
In a separate container, dissolve the desired amount of SnCl₂ in a small amount of ethanol.
-
Add the tin precursor solution to the titanium precursor solution.
-
Add acetic acid to the mixture to catalyze the hydrolysis and condensation reactions.
-
Slowly add a mixture of deionized water and ethanol dropwise to the main solution while stirring vigorously. A gel will start to form.
-
Continue stirring the gel for several hours to ensure homogeneity.
-
Age the gel at room temperature for 24-48 hours.
-
Dry the gel in an oven at 100°C to remove the solvent.
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder at 500°C for 2 hours in air to obtain the crystalline Sn-doped TiO₂ nanoparticles.
Fabrication of Sn-Doped TiO₂ Photoanode
Protocol 3.2.1: Preparation of TiO₂ Paste
Materials:
-
Synthesized Sn-doped TiO₂ nanopowder
-
Ethyl cellulose (B213188) (as a binder)
-
Terpineol (B192494) (as a solvent)
-
Acetylacetone (B45752) (as a dispersant)
-
Ethanol
Procedure:
-
Grind 0.5 g of the synthesized Sn-doped TiO₂ powder in a mortar.
-
Add a few drops of acetylacetone and continue grinding to ensure the powder is well-dispersed.
-
Prepare a binder solution by dissolving ethyl cellulose in ethanol.
-
Gradually add the binder solution and terpineol to the mortar while continuously grinding.
-
Continue grinding until a uniform, viscous, and lump-free paste is formed. The consistency should be suitable for screen printing or doctor-blading.[5]
Protocol 3.2.2: Deposition of TiO₂ Film (Doctor-Blade Method)
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Prepared Sn-doped TiO₂ paste
-
Scotch tape
-
Glass rod or microscope slide
Procedure:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and ethanol for 15 minutes each.
-
Apply two layers of Scotch tape along two parallel edges of the FTO substrate's conductive side. This will control the thickness of the TiO₂ film.[6]
-
Place a small amount of the TiO₂ paste at one end of the channel created by the tape.
-
Use the edge of a glass rod or a microscope slide to spread the paste across the substrate with a single, smooth motion. This is known as the doctor-blade technique.[7]
-
Allow the film to level for a few minutes at room temperature.
-
Carefully remove the Scotch tape.
-
Dry the film at 120°C for 15 minutes.
-
Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining it for 30 minutes. Then, let it cool down slowly to room temperature.[8]
Assembly of the Dye-Sensitized Solar Cell
Protocol 3.3.1: Dye Sensitization and Cell Assembly
Materials:
-
Sintered Sn-doped TiO₂ photoanode
-
N719 dye solution (0.3-0.5 mM in a mixture of acetonitrile (B52724) and tert-butanol)
-
Platinum-coated FTO glass (counter electrode)
-
Iodide/triiodide electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)[9]
-
Thermoplastic sealant (e.g., Surlyn)
-
Ethanol and acetonitrile for rinsing
Procedure:
-
Immerse the warm (around 80°C) sintered TiO₂ photoanode into the N719 dye solution and keep it in a sealed, dark container for 12-24 hours.[1]
-
After sensitization, rinse the photoanode with ethanol or acetonitrile to remove any excess, non-adsorbed dye and then dry it.
-
Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C while pressing the electrodes together to seal the cell.
-
Introduce the electrolyte into the cell through one or two small, pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a coverslip.
Visualizations
Experimental Workflow
Caption: Workflow for Sn-doped TiO₂ photoanode synthesis and DSSC fabrication.
Mechanism of Performance Enhancement
Caption: Mechanism of a dye-sensitized solar cell with a Sn-doped TiO₂ photoanode.
References
- 1. Influence of Tin Doped TiO2 Nanorods on Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdi.snru.ac.th [rdi.snru.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Sol-gel synthesis of linear Sn-doped TiO2 nanostructures | UBC Chemistry [chem.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Preparation of TiO2 thin film using modified doctor-blade method for improvement of dye-sensitized solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption [mdpi.com]
Application Notes and Protocols for Phenyltin Trichloride Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (C₆H₅SnCl₃) is a versatile and reactive organotin reagent frequently employed in palladium-catalyzed Stille cross-coupling reactions. This powerful carbon-carbon bond-forming methodology allows for the efficient synthesis of biaryl and heteroaryl motifs, which are prevalent structural components in numerous pharmaceuticals, natural products, and advanced materials. The utility of phenyltin trichloride lies in its ability to act as a robust phenyl group donor under relatively mild reaction conditions, demonstrating broad functional group tolerance.
These application notes provide an overview of the Stille coupling reaction utilizing this compound, including the reaction mechanism, and detailed experimental protocols for the synthesis of various biaryl compounds. The provided data and methodologies are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Reaction Mechanism: The Stille Catalytic Cycle
The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The phenyl group is transferred from this compound to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar-Ph) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol for using phenyltin trichloride in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of phenyltin trichloride (B1173362) in a laboratory setting. Phenyltin trichloride is a versatile reagent in organic synthesis, primarily utilized as a source of the phenyl group in cross-coupling reactions. However, it is a highly toxic and corrosive compound that requires strict adherence to safety protocols.
Properties and Hazards
This compound is a colorless to pale yellow solid or liquid with a pungent odor.[1] It is sensitive to moisture and light.[2][3] Due to its high toxicity and corrosivity, it must be handled with extreme caution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1124-19-2 |
| Molecular Formula | C6H5Cl3Sn |
| Molecular Weight | 302.17 g/mol [4] |
| Appearance | Colorless to pale yellow solid or clear liquid[1][5] |
| Boiling Point | 142-143 °C at 25 mmHg[6][7] |
| Melting Point | -20 °C to -31 °C[4][8] |
| Density | 1.839 g/mL at 25 °C[6][7] |
| Solubility | Reacts with water[1][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[7] |
Hazard Identification:
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][9][10]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3] Ingestion or inhalation can lead to severe irritation of the respiratory and digestive tracts, potentially causing organ damage.[1][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][3][7][9]
Safety and Handling Protocol
Adherence to the following safety protocols is mandatory when working with this compound.
2.1. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[11]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential.[2][11] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]
2.2. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed in a well-ventilated chemical fume hood.[5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
2.3. Storage
-
Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents and moisture.[2][5]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Store in a designated corrosives area.[5]
2.4. Spill and Waste Disposal
-
Spill: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Avoid runoff into waterways.[5]
-
Waste Disposal: Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9][10] Do not dispose of it down the drain.[3]
Experimental Protocols
This compound is a key reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
3.1. Application Note: Stille Cross-Coupling Reaction
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. This compound can serve as the organotin component to introduce a phenyl group. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. This compound | TRC-P399603-1G | LGC Standards [lgcstandards.com]
Phenyltin Trichloride: Reaction Mechanisms and Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltin trichloride (B1173362) (PhSnCl₃) is a versatile organotin compound utilized in a range of organic transformations. Its utility stems from its dual reactivity: it can act as a source of a phenyl group in cross-coupling reactions and as a Lewis acid to activate substrates. This document provides detailed application notes on the primary reaction mechanisms of phenyltin trichloride, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.
Key Applications and Reaction Mechanisms
This compound is prominently used in Stille cross-coupling reactions and as a Lewis acid catalyst in various organic syntheses, including conjugate additions and the formation of heterocyclic compounds.
Stille Cross-Coupling Reaction
The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] In this context, this compound serves as the organotin reagent, transferring its phenyl group.
Reaction Mechanism:
The catalytic cycle of the Stille reaction is widely accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organotin reagent (PhSnCl₃) exchanges its organic group (phenyl) with the halide on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (Ph-R) and regenerating the Pd(0) catalyst.
Quantitative Data for Stille Coupling Reactions:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 97 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | Toluene | 100 | 16 | 85 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 120 | 24 | 78 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | 92 |
Experimental Protocol: Stille Coupling of Iodobenzene with this compound
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
This compound (1.2 mmol, 363 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.035 mmol, 7.1 mg)
-
Cesium fluoride (B91410) (CsF) (2.2 mmol, 334 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, P(t-Bu)₃, and CsF.
-
Add anhydrous dioxane, followed by iodobenzene and this compound.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the biphenyl (B1667301) product.
Lewis Acid Catalysis
This compound can function as a Lewis acid, activating substrates for nucleophilic attack. This property is exploited in various reactions, including conjugate additions and heterocyclic synthesis. The Lewis acidity of this compound is comparable to, though sometimes weaker than, tin(IV) chloride (SnCl₄).
This compound can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. It activates the enone by coordinating to the carbonyl oxygen, rendering the β-carbon more electrophilic.
Reaction Mechanism:
-
Activation: this compound coordinates to the carbonyl oxygen of the α,β-unsaturated compound.
-
Nucleophilic Attack: The nucleophile attacks the activated β-carbon.
-
Protonation: The resulting enolate is protonated to give the 1,4-adduct.
Experimental Protocol: this compound Catalyzed Conjugate Addition to Chalcone (B49325)
Materials:
-
Chalcone (1.0 mmol, 208 mg)
-
Thiophenol (1.2 mmol, 132 mg)
-
This compound (0.1 mmol, 30 mg)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of chalcone in dichloromethane, add this compound at room temperature.
-
Stir the mixture for 10 minutes, then add thiophenol.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 1,4-adduct.
The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings.[5][6][7][8] this compound can act as a Lewis acid catalyst to promote the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9]
Reaction Mechanism:
The reaction is believed to proceed via an initial aldol (B89426) condensation followed by a cyclization and dehydration.
-
Aldol Condensation: The enolate of the methylene-containing compound adds to the carbonyl of the 2-aminoaryl aldehyde/ketone.
-
Cyclization/Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the quinoline ring.
Experimental Protocol: this compound Catalyzed Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzophenone (B122507) (1.0 mmol, 197 mg)
-
Acetophenone (B1666503) (1.2 mmol, 144 mg)
-
This compound (0.2 mmol, 60 mg)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminobenzophenone and acetophenone in toluene.
-
Add this compound to the solution.
-
Reflux the mixture for 24 hours, collecting the water that forms.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenylquinoline.
Flavones, a class of flavonoids, can be synthesized from 2'-hydroxychalcones. This compound can be employed as a Lewis acid to facilitate the oxidative cyclization of the chalcone precursor.
General Workflow:
The synthesis of flavones typically involves two main stages: the synthesis of the 2'-hydroxychalcone (B22705) precursor via a Claisen-Schmidt condensation, followed by the oxidative cyclization to form the flavone (B191248) ring.
Experimental Protocol: Synthesis of Flavone from 2'-Hydroxychalcone
Materials:
-
2'-Hydroxychalcone (1.0 mmol, 224 mg)
-
This compound (0.1 mmol, 30 mg)
-
Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
Iodine (I₂) (1.2 mmol, 305 mg)
Procedure:
-
Dissolve 2'-hydroxychalcone in DMSO in a round-bottom flask.
-
Add this compound and iodine to the solution.
-
Heat the reaction mixture at 120 °C for 4 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the flavone.
Conclusion
This compound is a valuable reagent in organic synthesis, with its utility centered on its role in Stille cross-coupling reactions and as a Lewis acid catalyst. The protocols and data presented herein provide a foundation for researchers to employ this compound in the synthesis of complex organic molecules and for the development of novel synthetic methodologies. Proper handling and safety precautions are essential when working with organotin compounds.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling Reactions with Phenyltin Trichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stille coupling reactions involving phenyltin trichloride (B1173362).
Troubleshooting Guide
This guide addresses common issues encountered during Stille coupling reactions with phenyltin trichloride in a question-and-answer format.
Question 1: Why is the yield of my desired cross-coupled product consistently low?
Answer:
Low yields in Stille coupling reactions can stem from several factors. A primary consideration is the efficiency of the catalytic cycle. The transmetalation step is often rate-determining.[1] Inefficient transfer of the phenyl group from the tin reagent to the palladium catalyst will significantly lower your yield. Another common issue is the degradation of the catalyst or reagents.
Potential Causes & Solutions:
-
Inefficient Transmetalation:
-
Solution: The addition of activating agents can facilitate the transfer of the phenyl group. For instance, fluoride (B91410) sources like cesium fluoride (CsF) can activate the organotin reagent.[2]
-
-
Catalyst Inactivity:
-
Solution: Ensure your palladium catalyst is active. Pd(0) is the active catalytic species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your reaction conditions are suitable for this reduction. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be beneficial.[3]
-
-
Sub-optimal Ligands:
-
Solution: The choice of ligand is crucial. Electron-rich and bulky phosphine (B1218219) ligands can accelerate the coupling reaction.[1][2] Consider screening different ligands to find the optimal one for your specific substrates.
-
-
Poor Solvent Choice:
-
Solution: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF, NMP, or THF are commonly used.[4] Ensure your solvent is anhydrous and degassed to prevent side reactions and catalyst deactivation.
-
Question 2: I am observing a significant amount of homocoupled byproduct (biphenyl). How can I minimize this?
Answer:
Homocoupling of the organotin reagent is a common side reaction in Stille couplings.[5] This occurs when two phenyl groups from the this compound couple with each other, forming biphenyl. This side reaction consumes your starting material and complicates purification.
Potential Causes & Solutions:
-
Reaction Conditions:
-
Solution: Elevated temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer period.[3]
-
-
Oxygen Contamination:
-
Solution: The presence of oxygen can facilitate homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[6]
-
-
Catalyst System:
-
Solution: The choice of palladium source and ligands can influence the extent of homocoupling. Some catalyst systems are more prone to this side reaction. Experimenting with different palladium catalysts and ligands may be necessary.
-
Question 3: My reaction is very slow or stalls before completion. What can I do to improve the reaction rate?
Answer:
Slow reaction rates are a common hurdle. The rate-determining step in the Stille catalytic cycle is typically transmetalation.[1] Therefore, strategies to accelerate this step are often the most effective.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Solution: Increase the catalyst loading. While typically 1-5 mol% is used, increasing this may improve the reaction rate for challenging substrates.
-
-
Slow Transmetalation:
-
Poor Substrate Reactivity:
Frequently Asked Questions (FAQs)
What is the role of the palladium catalyst in the Stille reaction?
The palladium catalyst is central to the Stille coupling. It facilitates the formation of the new carbon-carbon bond through a catalytic cycle.[5] The cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4]
Which ligands are recommended for Stille coupling with this compound?
A variety of phosphine-based ligands can be used. Triphenylphosphine (PPh₃) is a common choice. For more challenging couplings, electron-rich and sterically hindered ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky phosphines like "X-Phos" can be more effective as they can accelerate the coupling process.[1]
How do I remove the tin byproducts after the reaction?
Tin byproducts can be challenging to remove due to their toxicity.[4] A common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[4][7] This converts the tin halides into insoluble organotin fluorides that can be removed by filtration.[7] Another method involves flash chromatography on silica (B1680970) gel, sometimes with the addition of a small amount of triethylamine (B128534) to the eluent.[4]
Can I use this compound in aqueous conditions?
While organotin reagents are generally stable to air and moisture, the presence of water can lead to hydrolysis of the tin-chloride bonds in this compound, potentially affecting the reaction.[6] While some Stille reactions can be performed in aqueous media, it is generally recommended to use anhydrous solvents for optimal results with this compound.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Stille coupling reactions. These should be considered as starting points for optimization.
Table 1: Typical Catalyst and Ligand Loadings
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst | 1 - 5 | Higher loadings may be needed for less reactive substrates. |
| Ligand | 2 - 10 | A slight excess relative to the palladium catalyst is common. |
Table 2: Common Solvents and Reaction Temperatures
| Solvent | Typical Temperature Range (°C) | Notes |
| Toluene | 80 - 110 | A common non-polar solvent. |
| Tetrahydrofuran (THF) | 60 - 70 | A polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 40 - 100 | A polar aprotic solvent, often used for challenging couplings.[4] |
| 1,4-Dioxane | 80 - 100 | Another common ether solvent. |
Experimental Protocols
General Protocol for Stille Coupling of an Aryl Bromide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and ligand (if not using a pre-formed complex).
-
Add anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
-
Reagent Addition:
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
If using a co-catalyst like CuI (0.1 mmol, 10 mol%), add it at this stage.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C for toluene) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF. Stir vigorously for 30 minutes, then filter the resulting precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizations
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Troubleshooting workflow for Stille coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Common side reactions using phenyltin trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving phenyltin trichloride (B1173362).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of phenyltin trichloride, particularly in the context of Stille coupling reactions.
Issue 1: Low or No Product Yield in Stille Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | This compound is highly sensitive to moisture and can hydrolyze, rendering it inactive for the desired coupling reaction.[1][2] Ensure all glassware is oven-dried, and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Catalyst Inactivity | The palladium catalyst may be deactivated. Use a fresh batch of catalyst or a different palladium source. Ensure ligands, if used, are of high purity. |
| Incorrect Reaction Conditions | Optimize reaction temperature and time. While some Stille reactions are mild, others may require heating.[3][4] Monitor the reaction progress using techniques like TLC or GC-MS. |
| Poor Quality Reagents | Verify the purity of this compound and the coupling partner. Impurities can interfere with the catalytic cycle. |
Issue 2: Presence of Significant Side Products
| Side Product | Identification and Troubleshooting |
| Homocoupling Product (Biphenyl) | The formation of biphenyl (B1667301) results from the homocoupling of this compound.[3] This is a common side reaction in Stille couplings. To minimize this, consider adjusting the stoichiometry of the reactants, changing the ligand on the palladium catalyst, or using a different solvent. |
| Hydrolysis Products (e.g., Phenylstannonic Acid) | This compound readily reacts with water to form various phenyltin hydroxides and oxides, which can appear as insoluble white solids.[1][5] Rigorously exclude moisture from the reaction. If hydrolysis is suspected, the resulting inorganic tin species will need to be removed during workup. |
| Unreacted Starting Material | If significant amounts of starting materials remain, it indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield". |
Issue 3: Difficulty in Removing Tin Byproducts During Workup
| Problem | Solution |
| Persistent Tin Residues in the Final Product | Organotin byproducts can be challenging to remove completely. A common and effective method is to wash the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF). This converts the tin byproducts into insoluble organotin fluorides that can be removed by filtration.[3][6][7] |
| Product Loss During KF Wash | The desired product may adsorb onto the precipitated tin fluorides. To mitigate this, wash the filter cake thoroughly with the organic solvent used in the extraction.[6] |
| Emulsion Formation During Extraction | Emulsions can trap organotin residues. If an emulsion forms, try adding brine or filtering the entire mixture through a pad of Celite®.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The two most common side reactions are hydrolysis and homocoupling. This compound is highly moisture-sensitive and will readily react with water to form phenyltin hydroxides and oxides.[1][2] In the context of palladium-catalyzed cross-coupling reactions like the Stille coupling, it can also undergo homocoupling to produce biphenyl.[3]
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere such as nitrogen or argon.[3]
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition, often due to moisture, can be indicated by the formation of a white precipitate, which is likely various forms of phenyltin oxides and hydroxides. The liquid may also become cloudy.
Q4: My NMR spectrum shows unexpected peaks after a Stille reaction with this compound. What could they be?
A4: Besides your desired product, unexpected peaks could correspond to the biphenyl homocoupling product. You may also see broad peaks if residual, insoluble tin species are present.
Q5: Is it possible to use this compound in aqueous or protic solvents?
A5: Due to its high reactivity with water, using this compound in aqueous or protic solvents is generally not advisable as it will lead to rapid hydrolysis and inactivation of the reagent.[1]
Experimental Protocols
Representative Protocol: Stille Cross-Coupling of an Aryl Halide with this compound
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF.
-
Stir the biphasic mixture vigorously for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin fluorides.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Stille coupling reaction.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Page loading... [guidechem.com]
- 2. 1124-19-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Phenyltin Trichloride Reaction Yield Optimization: A Technical Support Center
Welcome to the Technical Support Center for Phenyltin Trichloride (B1173362) Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for enhancing reaction yields and addressing common challenges encountered during the synthesis and application of phenyltin trichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Stille coupling reaction using this compound?
Low yields in Stille coupling reactions involving this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst is susceptible to oxidation. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with degassed solvents to prevent catalyst deactivation.
-
Ligand Choice: The nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction rate and yield. Bulky, electron-rich ligands often accelerate the coupling process.
-
Incomplete Transmetalation: The transfer of the phenyl group from tin to palladium (transmetalation) can be a rate-limiting step. Additives like copper(I) salts can facilitate this step and improve yields.
-
Side Reactions: Homocoupling of the organostannane reagent is a common side reaction that consumes the starting material and reduces the yield of the desired cross-coupled product.
-
Impure this compound: The purity of this compound is crucial. It is sensitive to moisture and can hydrolyze, which will negatively impact the reaction.
Q2: My Grignard reaction to synthesize this compound is not initiating. What should I do?
Failure to initiate a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used.
-
Activate the Magnesium: The surface of the magnesium turnings can have a passivating oxide layer. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask.
-
Initiate with a Small Amount of Reagent: Adding a small portion of the halide to the magnesium and gently warming the mixture can help initiate the reaction. Once initiated, the remaining halide can be added at a controlled rate.
Q3: How can I effectively remove tin byproducts from my final product after a Stille coupling reaction?
The removal of toxic organotin byproducts is a critical purification step. Several methods can be employed:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride precipitates the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration.[1][2][3]
-
Flash Chromatography with Triethylamine (B128534): Running flash chromatography with an eluent containing a small percentage of triethylamine (2-5%) can effectively remove tin residues.[2]
-
Silica-Based Scavengers: Specialized silica-based tin scavengers can be used to bind the tin byproducts, which are then removed by filtration.[1]
Q4: What are the typical impurities in commercially available this compound, and how can they affect my reaction?
Commercial this compound may contain impurities such as diphenyltin (B89523) dichloride and triphenyltin (B1233371) chloride. These impurities can affect the stoichiometry of the reaction and lead to the formation of undesired byproducts. It is advisable to use high-purity this compound (98% or higher) for optimal results.[4]
Data Presentation
Table 1: Optimization of Stille Coupling Reaction Conditions
The following table summarizes the effect of different catalysts, ligands, and solvents on the yield of the Stille coupling reaction between triphenyltin chloride and iodobenzene. While this data is for triphenyltin chloride, the trends are informative for reactions with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Toluene (B28343) | 120 | 24 | >96 |
| 2 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (3) | Toluene | 120 | 2 | >96 |
| 3 | Pd(PPh₃)₄ (2) | - | DMF | 120 | 24 | 67 |
| 4 | Pd(PPh₃)₄/CuBr (2/4) | - | DMF | 120 | 24 | 97 |
| 5 | Pd(dppf)Cl₂ (2) | - | Toluene | 120 | 24 | 85 |
Data adapted from a study on a similar organotin reagent, illustrating general trends applicable to this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Halide
-
Preparation: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt co-catalyst (e.g., CuI, 5-10 mol%) if desired.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., DMF, toluene, or THF) via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.[1][2] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Tin Tetrachloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of tin tetrachloride (SnCl₄, 1.0 eq) in anhydrous toluene dropwise to the Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
References
Technical Support Center: Phenyltin Trichloride Hydrolysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of phenyltin trichloride (B1173362) (PhSnCl₃) in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is phenyltin trichloride and what are its primary uses?
This compound is an organotin compound with the formula C₆H₅SnCl₃. It is a colorless liquid that is sensitive to moisture and light.[1][2][3] In organic synthesis, it serves as a versatile reagent. Key applications include:
-
Preparation of organotin(IV) complexes with potential antimicrobial properties.
-
A reactant in Stille coupling reactions.
-
A tin source for creating tin-doped TiO₂ photoanodes in dye-sensitized solar cells.
-
A precursor for other organotin compounds.[1]
Q2: What happens when this compound is exposed to water?
This compound reacts with water in a process called hydrolysis.[2][4][5] The three chloride atoms are sequentially replaced by hydroxyl (-OH) groups. This process typically leads to the formation of various phenylstannonic acids, which can then undergo condensation to form polymeric or oligomeric structures (tin oxides). The reaction is often vigorous and should be handled with care.
Q3: What are the expected hydrolysis products?
The hydrolysis of this compound is a stepwise process that can result in a mixture of products depending on the reaction conditions (e.g., pH, stoichiometry of water, solvent). The initial hydrolysis product is phenyltin dihydroxychloride, which can further hydrolyze to phenylstannonic acid, PhSn(O)OH. These intermediates are often unstable and can condense to form poly(phenylstannoxane) structures.
Q4: What safety precautions should I take when handling this compound?
This compound is a corrosive and hazardous substance.[1] It can cause severe skin burns and eye damage and is toxic if ingested or inhaled.[1] It is also harmful to aquatic life.[1] Always adhere to the following safety protocols:
-
Handle in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, gloves, and a lab coat.
-
Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[3]
-
Keep the compound away from moisture, as it reacts with water.[2][4][5] Store in a tightly sealed container in a dry, cool, and dark place, preferably under a nitrogen atmosphere.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture becomes cloudy or forms an unexpected white precipitate immediately upon adding water or aqueous reagents. | Rapid, uncontrolled hydrolysis and condensation of PhSnCl₃. The resulting phenylstannonic acids and tin oxides are often insoluble in organic solvents. | 1. Control the Addition: Add water or aqueous solutions slowly and dropwise to the reaction mixture with vigorous stirring. 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the rate of hydrolysis. 3. Use a Co-solvent: Employ a co-solvent system (e.g., THF/water) to improve the solubility of intermediates. |
| Low yield of the desired product after a reaction involving PhSnCl₃. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Loss During Workup: The product might be partially soluble in the aqueous layer or lost during purification.[6] 3. Side Reactions: The hydrolysis products of PhSnCl₃ may interfere with the desired reaction pathway. | 1. Monitor Reaction: Use techniques like TLC or GC-MS to monitor the reaction's progress and ensure the starting material is consumed. 2. Workup Check: Check all layers and filtrates for your product before discarding them.[6] Consider a back-extraction of the aqueous layer with a suitable organic solvent. 3. Optimize Conditions: Re-evaluate the reaction conditions. It may be necessary to form the desired organotin species in situ under controlled conditions before adding other reagents. |
| Crude ¹H or ¹³C NMR spectrum shows broad, unidentifiable peaks in addition to the desired product signals. | Presence of polymeric or oligomeric tin byproducts from hydrolysis. These species often give broad signals in NMR spectra. | 1. Filtration: Attempt to remove insoluble tin byproducts by filtering the crude reaction mixture through Celite or silica (B1680970) gel before workup. 2. Aqueous Wash: A mild acidic or basic wash during workup can sometimes help remove tin residues, but test the stability of your product first.[6] 3. Column Chromatography: While challenging, careful column chromatography may separate the desired product from tin impurities. Using a less polar solvent system might leave the tin species at the baseline. |
| Reaction fails to initiate or proceeds very slowly. | 1. Reagent Quality: The this compound may have degraded due to improper storage and exposure to moisture. 2. Solvent Purity: Traces of water in an anhydrous reaction can prematurely hydrolyze the reagent. | 1. Use Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if its quality is questionable. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅SnCl₃ | [4] |
| Molecular Weight | 302.17 g/mol | |
| Appearance | Colorless liquid | [1][2][7] |
| Density | 1.839 g/mL at 25 °C | |
| Boiling Point | 142-143 °C at 25 mmHg | [4] |
| Refractive Index (n20/D) | 1.585 | [4] |
| ¹³C NMR (ppm) | 135.8 (Sn-C1), 133.9 (-C2), 130.3 (-C3), 132.9 (-C4) | [8] |
| ¹¹⁹Sn NMR (ppm) | -61.0 | [8] |
Experimental Protocols
Protocol: Controlled Hydrolysis for the Synthesis of Phenylstannonic Acid
This protocol describes a general procedure for the hydrolysis of this compound to phenylstannonic acid, which often exists as a hydrated polymer.
Materials:
-
This compound (PhSnCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add 5.0 g of this compound to 50 mL of anhydrous THF.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Hydrolysis: Slowly add a solution of 2 M NaOH dropwise using a dropping funnel. Monitor the pH of the mixture, aiming for a final pH between 6 and 7. A white precipitate will form during the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Filter the white precipitate using a Büchner funnel. Wash the solid sequentially with deionized water (3 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting material and soluble impurities.
-
Drying: Dry the resulting white solid (phenylstannonic acid) under vacuum at 60 °C to a constant weight.
Visualizations
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 1124-19-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 1124-19-2 [chemicalbook.com]
- 5. 1124-19-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. This compound | Trichlorophenylstannane | SnC6H5Cl3 - Ereztech [ereztech.com]
- 8. Phenylzinntrichlorid – Wikipedia [de.wikipedia.org]
Phenyltin trichloride catalyst deactivation and regeneration
Welcome to the technical support center for phenyltin trichloride (B1173362) (PTC) catalyst users. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges related to catalyst deactivation and regeneration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with phenyltin trichloride.
Issue 1: Reduced or No Catalytic Activity
Possible Causes and Solutions:
-
Catalyst Deactivation by Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form less active or inactive phenyltin oxide or hydroxide (B78521) species.[1][2]
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). If deactivation has occurred, refer to the catalyst regeneration protocol below.
-
-
Improper Catalyst Handling and Storage: Exposure to atmospheric moisture can deactivate the catalyst before it is even used.
-
Solution: Store this compound in a tightly sealed container, preferably in a desiccator or glovebox.[3] Handle the catalyst quickly in an inert atmosphere.
-
-
Presence of Inhibitors: Certain functional groups in the reactants or impurities in the reaction mixture can act as catalyst poisons.
-
Solution: Purify all starting materials to remove potential inhibitors. Common poisons for metal catalysts include sulfur and strong coordinating ligands.
-
Issue 2: Poor Product Yield or Selectivity
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact catalyst performance.
-
Solution: Systematically optimize reaction conditions. Start with literature precedents if available and then screen a range of temperatures and reaction times.
-
-
Incorrect Catalyst Loading: Too little catalyst will result in slow or incomplete conversion, while too much can sometimes lead to side reactions.
-
Solution: Determine the optimal catalyst loading for your specific reaction. A typical starting point is 1-5 mol%.
-
Issue 3: Difficulty in Removing Tin Residues from the Product
Possible Causes and Solutions:
-
Formation of Soluble Tin Byproducts: Hydrolyzed tin species can sometimes be soluble in the reaction mixture, making their removal difficult.
-
Solution: Employ a quenching procedure designed to precipitate tin species. An aqueous potassium fluoride (B91410) (KF) wash is highly effective at precipitating organotin compounds as insoluble fluorides. Alternatively, a wash with a mild aqueous base like sodium bicarbonate can hydrolyze the remaining catalyst to insoluble oxides.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound deactivation?
A1: The primary deactivation pathway for this compound is hydrolysis.[1][2] The tin-chlorine bonds are susceptible to reaction with water, leading to the formation of various phenyltin hydroxide and oxide species. These species are generally less catalytically active than the parent trichloride.
Q2: How can I monitor the activity of my this compound catalyst?
A2: Catalyst activity can be monitored by tracking the conversion of your starting material over time using techniques like GC, HPLC, or NMR.[4][5] A decrease in the initial reaction rate under identical conditions indicates a loss of catalyst activity.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, it is possible to regenerate this compound that has been deactivated by hydrolysis. The process typically involves converting the inactive oxide or hydroxide species back to the active trichloride form using a chlorinating agent.
Q4: What safety precautions should I take when working with this compound and its regeneration reagents?
A4: this compound is corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reagents used for regeneration, such as thionyl chloride, are also highly corrosive and toxic and should be handled with extreme care.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound
This protocol provides a general workflow for using PTC as a catalyst. The specific amounts, solvent, and reaction conditions should be optimized for your particular transformation.
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all solvents and liquid reagents are anhydrous.
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the reaction flask, add the solvent, followed by the substrate and any other reagents.
-
Catalyst Addition: Add the this compound catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by a suitable analytical method (TLC, GC, LC-MS, or NMR).
-
Workup and Quenching: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or potassium fluoride to precipitate the tin byproducts.
-
Purification: Filter the mixture to remove the insoluble tin salts. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Protocol 2: Regeneration of Deactivated this compound
This protocol describes a method to regenerate this compound that has been deactivated due to hydrolysis.
-
Isolation of Deactivated Catalyst: After the reaction workup, the precipitated tin oxides/hydroxides are collected by filtration. Wash the solid material with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove any organic residues and then dry thoroughly.
-
Chlorination: In a fume hood, suspend the dried, deactivated catalyst in a minimal amount of a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane). Under an inert atmosphere, add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
Isolation of Regenerated Catalyst: After cooling to room temperature, carefully remove the excess chlorinating agent and solvent under reduced pressure. The remaining solid is the regenerated this compound.
-
Purity and Activity Check: The purity of the regenerated catalyst can be checked by melting point determination or NMR spectroscopy. The activity should be tested using a standard reaction and comparing the results to a fresh batch of catalyst.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| Reduced/No Activity | Catalyst hydrolysis | Use anhydrous conditions; regenerate the catalyst. |
| Improper storage | Store in a desiccator under an inert atmosphere. | |
| Presence of inhibitors | Purify starting materials. | |
| Poor Yield/Selectivity | Suboptimal conditions | Optimize temperature, time, and catalyst loading. |
| Incorrect catalyst loading | Titrate catalyst amount to find the optimum. | |
| Tin Residue in Product | Soluble tin byproducts | Quench with aqueous KF or mild base to precipitate. |
Table 2: Comparison of Catalyst Activity Before and After Regeneration
| Catalyst State | Substrate Conversion (%) after 1h | Product Yield (%) |
| Fresh Catalyst | 98 | 92 |
| Deactivated Catalyst | 15 | <10 |
| Regenerated Catalyst | 95 | 89 |
| Note: Data are representative and will vary depending on the specific reaction. |
Visualizations
Caption: Deactivation and regeneration cycle of this compound catalyst.
Caption: General experimental workflow for reactions using this compound.
Caption: Troubleshooting decision tree for low yield in PTC-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. This compound | 1124-19-2 [chemicalbook.com]
- 4. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Phenyltin Trichloride Reactions
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from phenyltin trichloride (B1173362) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common tin-containing byproducts in my reaction mixture when using phenyltin trichloride?
When using this compound (PhSnCl₃) in reactions like Stille couplings or Grignard reactions, the primary tin-containing byproducts are typically hydrolysis products of the starting material and any subsequent tin species formed. This compound is sensitive to moisture and can hydrolyze to form various phenylstannonic acids and related oligomeric species.[1] In the context of a Stille reaction, the tin byproduct will be a monophenyltin species. During aqueous workup, these can be converted to phenyltin oxides and hydroxides, which can be challenging to remove.
Q2: How can I effectively remove these phenyltin byproducts?
Several methods are effective for removing organotin byproducts. The most common include:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This method precipitates the organotin species as insoluble organotin fluorides, which can then be removed by filtration.[2][3][4]
-
Flash Column Chromatography: Using silica (B1680970) gel, often treated with a base like triethylamine (B128534) (TEA), can effectively separate the desired product from tin residues.[2][3][4]
-
Recrystallization: For solid products, recrystallization can be a highly effective final purification step to remove trace tin impurities.[4]
Q3: How do I know if my purified product is free of tin residues?
The most reliable and common method for detecting trace organotin impurities is ¹H NMR spectroscopy.[2] The presence of characteristic signals corresponding to the phenyl group of the tin species or any remaining alkyl groups from other reagents can indicate contamination. For highly sensitive applications requiring very low tin levels, more advanced techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for quantification.[5]
Q4: My product is sensitive to acidic conditions. What purification strategy should I use?
Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.[2] In such cases, it is recommended to use deactivated silica gel for flash chromatography. This can be achieved by pre-treating the silica with triethylamine (TEA) or by including a small percentage (1-3%) of TEA in the eluent.[6][7] Alternatively, a less acidic stationary phase like neutral or basic alumina (B75360) can be used.[2]
Q5: My product is a solid. How can I use recrystallization to remove tin impurities?
For solid products, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the tin impurities remain in solution.[8] Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate (B1210297) and hexanes/acetone.[8] A preliminary slurry of the crude solid in a solvent like methyl tert-butyl ether (MTBE) can help remove a significant portion of tin byproducts before recrystallization.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Incomplete Precipitation: Insufficient KF, inadequate stirring time, or the presence of tin species less reactive towards KF.[2][3] 2. Emulsion Formation: Emulsions can trap tin byproducts in the organic layer.[2] | 1. Optimize KF Wash: Use a saturated aqueous KF solution and increase the stirring time (1 hour to overnight). For unreacted tin hydrides, pre-treat the crude mixture with iodine (I₂) to form tin iodides, which are more readily precipitated by KF.[2][3] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[2] |
| Formation of an Insoluble Precipitate at the Organic/Aqueous Interface | Precipitation of insoluble phenyltin fluorides during the KF wash.[3][4] | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before separating the layers.[3][4] |
| Low Yield of Desired Product After Purification | 1. Product Adsorption: The product may adsorb onto the precipitated tin fluorides or the Celite® pad.[2] 2. Product Degradation on Silica Gel: The acidic nature of silica gel can degrade sensitive products.[2] 3. Product Loss During Extraction: The product may have some solubility in the aqueous phase.[2] | 1. Wash Filter Cake: After filtration, thoroughly wash the filter cake with the organic solvent to recover any adsorbed product.[2] 2. Deactivate Silica Gel: Use silica gel treated with triethylamine or switch to a neutral/basic alumina stationary phase.[2][6] 3. Back-Extraction: Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent.[2] |
| Organotin Residues Detected After Column Chromatography | Co-elution of the product and tin species due to similar polarities. | 1. Use a Modified Eluent: Add 2-5% triethylamine to the eluent during silica gel chromatography.[3][4] 2. Use a Modified Stationary Phase: Employ a stationary phase of 10% w/w potassium carbonate on silica gel.[4] |
| Product is Water-Sensitive or Highly Polar | Standard aqueous workups are not suitable.[2][4] | Avoid aqueous washes. Proceed directly to flash chromatography using a modified stationary phase, such as 10% potassium carbonate on silica gel.[4] For water-sensitive Grignard reactions, ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere.[9] |
Quantitative Data on Purification Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues, providing a general guideline for selecting a purification strategy.
| Purification Method | Typical Efficiency in Removing Organotin Byproducts | Reported Residual Tin Level | Key Advantages | Key Disadvantages |
| Aqueous KF Wash & Filtration | >95% | - | High efficiency, cost-effective, simple procedure.[2] | May not be suitable for water-sensitive compounds; can form emulsions.[2] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | - | Minimizes product degradation, improves separation.[2] | Requires pre-treatment of the stationary phase.[2] |
| Flash Chromatography (10% K₂CO₃ on Silica) | >99% | < 15 ppm | Highly effective for a range of organotin impurities.[4] | Requires preparation of the modified stationary phase. |
| Flash Chromatography (10% KF on Silica) | >99% | < 30 ppm | Good for capturing tin fluoride species. | May be less effective for other tin byproducts. |
Experimental Protocols
Protocol 1: Standard Potassium Fluoride (KF) Work-up
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. The volume of the KF solution should be roughly equal to the volume of the organic solvent.[2]
-
Stirring: Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate of organotin fluoride should form.[2]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride precipitate.[2]
-
Separation and Drying: Transfer the filtrate back to the separatory funnel, separate the organic and aqueous layers, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be further purified if necessary.
Protocol 2: Flash Column Chromatography with Triethylamine-Treated Silica
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).[2]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial eluent. Load the sample onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[2]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Logic
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for removing persistent tin impurities.
References
- 1. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phenyltin Trichloride Mediated Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals utilizing phenyltin trichloride (B1173362) in palladium-catalyzed cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during phenyltin trichloride mediated cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed. 2. Poor Quality Reagents: this compound, aryl halide, or solvent may be impure or degraded. 3. Suboptimal Reaction Temperature: The temperature may be too low for the specific substrates. 4. Inappropriate Ligand: The phosphine (B1218219) ligand may not be suitable for the specific transformation. 5. Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote side reactions.[1] | 1. Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure proper handling and storage under an inert atmosphere. 2. Verify the purity of all reagents. This compound can be sensitive to moisture. Use freshly distilled and degassed solvents. 3. Incrementally increase the reaction temperature. Monitor for potential decomposition of starting materials or products. 4. Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes improve results with challenging substrates. 5. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents have been thoroughly degassed.[1] |
| Formation of Significant Homocoupling Byproduct (Biphenyl) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of organotin reagents.[1] 2. High Catalyst Loading: Higher concentrations of the palladium catalyst can sometimes favor homocoupling. 3. Reaction with Pd(II) Pre-catalyst: Two equivalents of the organostannane can react with the Pd(II) pre-catalyst, leading to homocoupling. | 1. Improve the degassing procedure for solvents and ensure a leak-proof reaction setup. 2. Optimize the catalyst loading; a lower concentration may be sufficient. 3. Consider in situ reduction of a Pd(II) pre-catalyst or using a Pd(0) source directly. |
| Difficulty in Removing Tin Byproducts | 1. Formation of Soluble Tin Halides: this compound byproducts can be challenging to remove by simple extraction. 2. Incomplete Precipitation: The chosen method for precipitating tin species may not be effective. | 1. Aqueous Potassium Fluoride (B91410) (KF) Wash: After the reaction, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF. This will precipitate the tin byproducts as insoluble phenyltin fluorides, which can be removed by filtration through celite.[2] 2. Column Chromatography with Triethylamine (B128534): For less polar products, running a flash column on silica (B1680970) gel with an eluent containing 2-5% triethylamine can effectively remove tin residues.[2] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Insufficient Reagent: One of the coupling partners may have been consumed or degraded. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Add a small additional amount of the limiting reagent and monitor for further conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound mediated cross-coupling reactions?
A1: The most prevalent byproduct is the homocoupled product of the organostannane, which in this case is biphenyl (B1667301). This occurs when two molecules of this compound react with each other. Another potential, though less common, side reaction is the formation of dehalogenated starting material.
Q2: How does this compound compare to other organotin reagents like tributylphenyltin (B1297740) in Stille couplings?
A2: this compound is generally more reactive than its trialkyltin counterparts due to the electron-withdrawing nature of the chloro substituents, which can facilitate the transmetalation step. However, the resulting tin byproducts can be more challenging to remove.
Q3: Can I use additives to improve my reaction?
A3: Yes, certain additives can have a positive impact.
-
Copper(I) Iodide (CuI): Can accelerate the reaction, particularly with less reactive aryl halides.
-
Lithium Chloride (LiCl): Can also enhance the reaction rate in some cases.
Q4: What is the best way to purify my product and remove tin residues?
A4: A common and effective method is to work up the reaction by washing the organic layer with a saturated aqueous solution of potassium fluoride (KF).[2] This precipitates the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration. For products that are not sensitive to basic conditions, column chromatography on silica gel using an eluent containing a small amount of triethylamine is also very effective.[2]
Data Presentation
The following table provides representative data on the effect of different phosphine ligands on the yield of the cross-coupled product in a hypothetical reaction between 4-iodotoluene (B166478) and this compound. This data is illustrative and based on general trends observed in Stille coupling reactions.
| Entry | Palladium Source | Ligand | Solvent | Temp (°C) | Yield of 4-methylbiphenyl (B165694) (%) | Yield of Biphenyl (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | Toluene | 100 | 75 | 15 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 85 | 10 |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Toluene | 100 | 60 | 25 |
| 4 | Pd(OAc)₂ | SPhos | Dioxane | 110 | 92 | <5 |
Experimental Protocols
Detailed Methodology for a General this compound Mediated Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 8 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, 10 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.08 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts, washing the celite with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of this compound Mediated Cross-Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Byproduct Formation Pathway: Homocoupling
Caption: Proposed pathway for biphenyl byproduct formation.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting guide for using phenyltin trichloride
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using phenyltin trichloride (B1173362) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is phenyltin trichloride and what are its common applications?
This compound (C₆H₅SnCl₃) is an organotin compound widely used in organic synthesis. Its primary applications include acting as a precursor for other organotin compounds, serving as a catalyst, and being a key reagent in cross-coupling reactions like the Stille coupling to form new carbon-carbon bonds.[1]
Q2: What are the main safety precautions to take when handling this compound?
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] It is sensitive to moisture and light, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[3]
Q3: How should I properly dispose of waste containing this compound and its byproducts?
Due to their toxicity, organotin compounds require special disposal procedures.[4] Consult your institution's environmental health and safety guidelines. Generally, organotin waste should be collected in a designated, labeled, sealed container. Methods for removing organotin residues from reaction mixtures include treatment with aqueous potassium fluoride (B91410) (KF) to precipitate insoluble tin fluorides or using solid-supported scavenging agents.[4]
Troubleshooting Guide
Low or No Reaction Yield
Q4: My reaction is showing low to no conversion of the starting materials. What are the potential causes?
Several factors can contribute to poor reaction outcomes. Consider the following possibilities:
-
Reagent Quality: The this compound may have degraded due to improper storage. It is highly sensitive to moisture and can hydrolyze, rendering it inactive for many reactions.[3] Ensure you are using a fresh or properly stored reagent.
-
Solvent and Reagent Purity: The presence of water or protic impurities in your solvent or other reagents can react with and consume the this compound.[5][6] Always use anhydrous solvents and ensure all reagents are dry.
-
Catalyst Deactivation: In palladium-catalyzed reactions such as the Stille coupling, the catalyst can be poisoned or deactivated. Organotin reagents themselves or impurities can sometimes contribute to catalyst deactivation.[7][8]
-
Inadequate Temperature: Some reactions require specific temperature control to proceed efficiently. Ensure your reaction is being conducted at the optimal temperature as determined by literature procedures or your own optimization.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has been allowed to run to completion.[9][10]
Unexpected Side Products
Q5: I am observing unexpected spots on my TLC or peaks in my NMR spectrum. What are the likely side products?
-
Hydrolysis Products: If moisture is present, this compound will hydrolyze to form various phenyltin oxides and hydroxides. These are often insoluble or have very different chromatographic behavior.
-
Homocoupling Products: In cross-coupling reactions, a common side reaction is the homocoupling of the organotin reagent, leading to the formation of biphenyl (B1667301) in the case of this compound.[7]
-
Solvent-Related Byproducts: Certain solvents can react with highly reactive reagents under specific conditions. Ensure your chosen solvent is inert to all components of your reaction mixture.
Product Purification Challenges
Q6: I am having difficulty removing tin-containing byproducts from my final product. What purification strategies can I use?
The removal of toxic organotin byproducts is a critical step. Here are some effective methods:
-
Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with an aqueous solution of KF will precipitate the tin byproducts as insoluble and less toxic tin fluorides, which can then be removed by filtration.[4]
-
Column Chromatography with Additives: Incorporating potassium carbonate (K₂CO₃) or potassium fluoride (KF) into the silica (B1680970) gel stationary phase for column chromatography can effectively capture and remove tin impurities.[4]
-
Solid-Supported Scavengers: Using functionalized silica gel or polymers designed to bind tin species can be a highly effective method for achieving very low levels of tin contamination.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1124-19-2 | [11] |
| Molecular Formula | C₆H₅Cl₃Sn | [11] |
| Molecular Weight | 302.17 g/mol | [11] |
| Appearance | Colorless liquid | [12] |
| Density | 1.839 g/mL at 25 °C | [11] |
| Boiling Point | 142-143 °C at 25 mmHg | [11] |
| Refractive Index | n20/D 1.585 | [11] |
| Flash Point | 113 °C (closed cup) | [13] |
Table 2: Solubility of this compound
| Solvent | Type | Solubility | Reference |
| Water | Protic, Polar | Reacts | [12] |
| Chloroform | Aprotic, Moderately Polar | Slightly Soluble | [12] |
| Methanol | Protic, Polar | Slightly Soluble | [12] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Miscible | [14] |
| Toluene | Aprotic, Non-Polar | Soluble | [15] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [15] |
Experimental Protocols
General Protocol for a Stille Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
-
Anhydrous base (e.g., K₂CO₃, CsF, optional, may be required for some systems)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any solid base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and proceed with a workup designed to remove tin byproducts (e.g., aqueous KF wash).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low or no reaction yield.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Decision tree for the removal of organotin byproducts.
References
- 1. This compound 98 1124-19-2 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | Trichlorophenylstannane | SnC6H5Cl3 - Ereztech [ereztech.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. フェニルスズトリクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1124-19-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. Solvent Miscibility Table [sigmaaldrich.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Improving the selectivity of phenyltin trichloride catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions catalyzed by phenyltin trichloride (B1173362).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phenyltin trichloride in catalysis?
This compound primarily functions as a Lewis acid catalyst. The tin center is electron-deficient and can coordinate to Lewis basic sites in a substrate (e.g., the oxygen atom of a carbonyl group), thereby activating the substrate for subsequent reaction. Its catalytic activity is influenced by the phenyl group and the three chlorine atoms attached to the tin atom.
Q2: What are the common types of selectivity issues encountered with this compound catalysis?
Researchers may encounter several types of selectivity challenges:
-
Chemoselectivity: Difficulty in discriminating between different functional groups within a molecule. For instance, in a molecule with both an alcohol and an amine, the catalyst might not selectively promote the reaction at the desired site.
-
Regioselectivity: When a reaction can occur at multiple positions on a molecule, this compound might not provide the desired positional control.[1]
-
Stereoselectivity: In reactions that can form stereoisomers, controlling the formation of the desired diastereomer or enantiomer can be challenging without appropriate modifications to the catalytic system.
Q3: How do the properties of this compound influence its catalytic selectivity?
The selectivity of this compound is governed by a combination of electronic and steric effects:
-
Electronic Effects: The three electron-withdrawing chlorine atoms make the tin center highly Lewis acidic, which is a key driver of its catalytic activity. The phenyl group can also modulate this acidity.
-
Steric Effects: The spatial arrangement of the phenyl and chloro ligands around the tin center can influence which substrate or which face of a substrate can approach the catalyst, thereby affecting regioselectivity and stereoselectivity.[2][3]
Troubleshooting Guide
Issue 1: Poor Chemoselectivity in Esterification Reactions
-
Symptom: In the esterification of a molecule with multiple hydroxyl groups of different steric hindrance (e.g., primary vs. secondary alcohols), the reaction produces a mixture of products with low selectivity for the desired ester.
-
Possible Cause: The high Lewis acidity of this compound may lead to non-selective activation of multiple hydroxyl groups.
-
Troubleshooting Steps:
-
Solvent Modification: The choice of solvent can significantly impact selectivity.[4][5] Non-coordinating solvents (e.g., hexane, toluene) are a good starting point. If selectivity is still low, a more coordinating solvent (e.g., dichloromethane, THF) might differentiate the reactivity of the hydroxyl groups by interacting with the catalyst or the substrate.
-
Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Use of Additives: The addition of a bulky, non-reactive Lewis base (e.g., a hindered pyridine (B92270) derivative) in sub-stoichiometric amounts can potentially modulate the catalyst's activity and improve selectivity by forming a less reactive catalyst-base complex.
-
Issue 2: Low Regioselectivity in Friedel-Crafts Alkylation
-
Symptom: Alkylation of an aromatic substrate with multiple possible reaction sites yields a mixture of constitutional isomers.
-
Possible Cause: The reaction conditions may not be optimized to favor the kinetic or thermodynamic product.
-
Troubleshooting Steps:
-
Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the kinetically controlled product, while longer reaction times and higher temperatures can lead to the thermodynamically more stable product.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediate carbocation and the transition state, thereby affecting regioselectivity.[6] Experiment with a range of solvents from non-polar (e.g., cyclohexane) to polar aprotic (e.g., nitrobenzene).
-
Data Presentation
The following table presents comparative data on the reactivity of organotin catalysts in the esterification of oleic acid and glycerol (B35011), highlighting the high activity of butyltin trichloride, a close structural analog of this compound. This data suggests that the trichloro-organotin structure is highly effective.[7]
| Catalyst | Chemical Formula | Reactivity Order | Apparent Rate Constant (kap) h⁻¹ |
| Butyltin trichloride | BuSnCl₃ | 1 | -0.6237 |
| Dibutyltin dilaurate | Bu₂Sn(Lau)₂ | 2 | Not Reported |
| Dibutyltin dichloride | Bu₂SnCl₂ | 3 | Not Reported |
| Dibutyltin oxide | Bu₂SnO | 4 | Not Reported |
| Butylstannoic acid | BuSnO(OH) | 5 | Not Reported |
Table 1: Comparative reactivity of organotin catalysts in the esterification of oleic acid and glycerol at 180°C with an oleic acid/glycerol/catalyst molar ratio of 1/1/0.01.[7]
Experimental Protocols
Protocol: Improving Chemoselectivity in the Esterification of a Diol using this compound
This protocol describes a general method for optimizing the chemoselective esterification of a diol containing both a primary and a secondary alcohol.
Materials:
-
Diol substrate
-
Carboxylic acid
-
This compound (catalyst)
-
Anhydrous solvents (e.g., hexane, toluene, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
-
Charging Reactants: The diol (1 equivalent) and the chosen anhydrous solvent are added to the flask. The carboxylic acid (1 equivalent) is then added.
-
Catalyst Addition: this compound (0.01-0.1 mol%) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (start with 0°C or room temperature to favor selectivity).
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the ratio of mono-esterified products.
-
Workup and Purification: Once the desired conversion is reached, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired mono-ester.
-
Optimization: To improve selectivity, vary the solvent, reaction temperature, and catalyst loading as outlined in the troubleshooting guide.
Visualizations
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Removal of Organotin Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues from reaction mixtures.
Troubleshooting Guide
The selection of an appropriate method for removing organotin residues is critical for obtaining high-purity products, especially in drug development where stringent limits on metal impurities are required.[1] This guide summarizes common techniques, their applications, and troubleshooting tips to address specific issues.
Data Presentation: Comparison of Organotin Removal Methods
| Method | Typical Efficiency | Target Organotin Species | Advantages | Common Issues & Solutions |
| Aqueous Potassium Fluoride (B91410) (KF) Wash | >95% | Trialkyltin halides (e.g., Bu₃SnCl) | Cost-effective, simple procedure.[2][3] | Issue: Incomplete removal. Solution: Ensure vigorous stirring; increase the number of washes.[4] Issue: Emulsion or precipitate formation at the interface. Solution: Filter the entire mixture through Celite®.[2][4] |
| Flash Chromatography (Silica Gel) | 90-99% | Broad range of organotin compounds. | Widely applicable. | Issue: Product degradation on acidic silica (B1680970). Solution: Use triethylamine-treated silica gel.[2] Issue: Tailing of organotin compounds. Solution: Use a more polar eluent system after product elution to wash out remaining tin. |
| Flash Chromatography (K₂CO₃/Silica Gel) | Reduces to <15 ppm | Tetraorganotins, hexaorganoditins, and other organotin impurities.[1] | High efficiency, can be stored for months.[1] | Issue: Loss of fluidity of the stationary phase over time due to moisture absorption with KF/Silica. Solution: K₂CO₃ is less hygroscopic than KF.[1] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Organotin halides and other byproducts. | Minimizes product degradation, improves separation.[2] | Issue: Requires pre-treatment of the stationary phase. Solution: Follow a standardized preparation protocol. |
| Acidic Extraction (e.g., 5% Oxalic Acid, dilute HCl) | Variable | Basic organotin compounds. | Selective extraction into the aqueous phase.[4] | Issue: Not effective for all organotin species. Solution: Best for compounds that can be protonated and rendered water-soluble. |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95% | Specific organotin byproducts. | Converts organotins to more easily separable species.[2][5] | Issue: Scavenger may react with the desired product. Solution: Choose a scavenger that is orthogonal to the product's functionality. |
| Recrystallization/Slurrying | Variable | Solid products contaminated with organotin residues. | Can be highly effective for solid products.[4] | Issue: Product loss due to solubility in the recrystallization solvent. Solution: Carefully select a solvent system that maximizes the solubility difference between the product and the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[4] Depending on the reaction conditions, you might also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[4]
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product via ¹H NMR. What could be wrong?
Several factors can lead to incomplete removal of organotin residues with a KF wash:
-
Insufficient Mixing: Vigorous shaking or stirring is essential to ensure a complete reaction between the organotin species and the fluoride ions to form the insoluble precipitate.[4]
-
Formation of an Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap the product or hinder efficient separation.[4] Filtering the entire biphasic mixture through a pad of Celite® can resolve this.[2][4]
-
pH of the Aqueous Solution: The efficiency of precipitation can be pH-dependent. While not always necessary, adjusting the pH might improve results in some cases.
Q3: Are there alternatives to the aqueous KF wash for removing organotin halides?
Yes, several effective alternatives exist:
-
Chromatographic Methods: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine (B128534) in the eluent is a highly effective method.[2] Another excellent option is to use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography, which has been demonstrated to reduce organotin impurities to below 15 ppm.[1]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract certain organotin compounds into the aqueous phase.[4]
-
Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are then more readily removed by a subsequent KF wash.[4]
Q4: My product is a solid. What is the best way to purify it from organotin residues?
For solid products, recrystallization is often a very effective purification technique. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly decrease tin contamination.[4]
Q5: How can I minimize the formation of organotin byproducts in the first place?
While challenging to eliminate completely in standard reactions like the Stille coupling, the quantity of stoichiometric organotin byproducts can be significantly minimized. Methodologies have been developed that utilize only a catalytic amount of the organotin reagent with an in-situ recycling process.[2][6] Another strategy is to employ polymer-supported organotin reagents, which can be easily removed by filtration at the end of the reaction.[5][6]
Q6: How should I handle glassware that has been in contact with organotin compounds?
It is recommended to soak all glassware that has come into contact with organotin compounds in bleach overnight.[7][8] This process oxidizes the organotin residues to less harmful tin oxides.[7] After the bleach soak, the glassware can be washed as usual. Other oxidizing agents like 20% nitric acid can also be used.[7]
Experimental Protocols
Protocol 1: Removal of Organotin Residues using Aqueous Potassium Fluoride (KF)
-
Dilution: Upon completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Vigorously shake the separatory funnel for at least one minute during each wash.[4]
-
Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form. Filter the entire mixture through a pad of Celite® to remove this solid.[2][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Removal of Organotin Residues using a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4] This mixture can be stored for several months.[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[4]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizations
Caption: Decision workflow for selecting an organotin removal method.
Caption: Experimental workflow for organotin removal using aqueous KF.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. echemi.com [echemi.com]
Validation & Comparative
Phenyltin trichloride vs other organotin reagents in catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in chemical synthesis. Organotin compounds have long been recognized for their efficacy as Lewis acid catalysts in a variety of organic transformations. Among these, phenyltin trichloride (B1173362) (PhSnCl₃) presents a compelling option due to its strong Lewis acidic character. This guide provides an objective comparison of phenyltin trichloride with other common organotin reagents, supported by experimental data, to inform catalyst selection in key applications such as esterification, transesterification, and polymerization.
The Role of Lewis Acidity in Organotin Catalysis
The catalytic activity of organotin compounds is intrinsically linked to the Lewis acidity of the tin center. The electrophilicity of the tin atom allows it to coordinate with carbonyl oxygen atoms, thereby activating the substrate for nucleophilic attack. The Lewis acidity of organotin chlorides generally follows the order: R₃SnCl < R₂SnCl₂ < RSnCl₃. This trend is due to the increasing net positive charge on the tin atom as the number of electron-donating alkyl or aryl groups decreases and the number of electron-withdrawing chlorine atoms increases. Consequently, mono-organotin trichlorides, such as this compound and butyltin trichloride, are the most potent Lewis acids in this class and are expected to exhibit high catalytic activity.
Comparative Performance in Esterification Reactions
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. The efficiency of this process is often dictated by the choice of catalyst.
A comparative study on the esterification of oleic acid with glycerol (B35011) highlights the superior performance of mono-organotin trichlorides.[1] While direct comparative data for this compound in this specific reaction is not available in the reviewed literature, the performance of its close structural analog, butyltin trichloride (BuSnCl₃), provides valuable insight.
Table 1: Comparative Reactivity of Organotin Catalysts in the Esterification of Oleic Acid and Glycerol [1]
| Catalyst | Chemical Formula | Reactivity Order | Apparent Rate Constant (k_ap_) h⁻¹ |
| Butyltin trichloride | BuSnCl₃ | 1 | -0.6237 |
| Dibutyltin dilaurate | Bu₂Sn(Lau)₂ | 2 | Not Reported |
| Dibutyltin dichloride | Bu₂SnCl₂ | 3 | Not Reported |
| Dibutyltin oxide | Bu₂SnO | 4 | Not Reported |
| Butylstannoic acid | BuSnO(OH) | 5 | Not Reported |
| Reaction Conditions: 180°C, oleic acid/glycerol/catalyst molar ratio of 1/1/0.01. |
The data clearly indicates that butyltin trichloride is the most active catalyst among those tested for this esterification reaction.[1] The high reactivity is attributed to its strong Lewis acidity, which effectively activates the carboxylic acid for nucleophilic attack by glycerol. It is reasonable to infer that this compound would exhibit similarly high activity due to its comparable electronic properties as a mono-organotin trihalide.
Experimental Protocol: Esterification of Oleic Acid with Glycerol[1]
A standardized experimental protocol is essential for the reproducible evaluation of catalyst performance.
Materials:
-
Oleic Acid (>99% purity)
-
Glycerol (>99% purity)
-
Organotin catalyst (e.g., this compound, Dibutyltin dichloride)
-
Inert solvent (optional, e.g., Toluene, anhydrous)
-
Internal standard for analytical quantification (e.g., Dodecane)
Procedure:
-
A mixture of oleic acid, glycerol, and the organotin catalyst (molar ratio 1:1:0.01) is placed in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a condenser.
-
The reaction mixture is heated to 180°C with continuous stirring.
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
The samples are cooled, and an internal standard is added for quantitative analysis.
-
The conversion of oleic acid and the yield of the ester products are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The conversion and yield are plotted against reaction time to determine the reaction rate and compare the catalytic performance.
Application in Polymerization Reactions
Organotin compounds are widely used as initiators and catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA). The choice of catalyst influences the polymerization rate, molecular weight, and properties of the resulting polymer.
In the context of L-lactide polymerization, a comparative study of various organotin chlorides revealed the following order of reactivity: Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂.[2] This indicates that diphenyltin (B89523) dichloride is a significantly more active catalyst than its dialkyltin counterparts. While this study does not include this compound, the high reactivity of the phenyl-substituted organotin suggests that the electronic effects of the phenyl group contribute favorably to the catalytic activity. This compound, with its even greater Lewis acidity, would be expected to be a highly active catalyst for lactide polymerization.
Experimental Protocol: Bulk Polymerization of L-Lactide[2]
Materials:
-
L-Lactide
-
Organotin catalyst (e.g., this compound, Dibutyltin dichloride)
Procedure:
-
L-Lactide and the organotin catalyst are charged into a flame-dried reaction vessel equipped with a magnetic stirrer.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is heated in an oil bath to the desired temperature (e.g., 160°C) with stirring.
-
After the specified reaction time, the vessel is cooled to room temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
The polymer is collected by filtration and dried under vacuum.
-
The molecular weight and polydispersity of the polymer are determined by gel permeation chromatography (GPC). The conversion is determined by ¹H NMR spectroscopy.
Performance in Transesterification Reactions
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial process in various industrial applications, including the production of biofuels. Organotin compounds are effective catalysts for this transformation.
While specific comparative data for this compound in transesterification is limited in the available literature, its strong Lewis acidity suggests it would be a highly effective catalyst. The general mechanism involves the coordination of the organotin catalyst to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.
Visualizing Catalytic Pathways and Workflows
To better understand the role of organotin catalysts, visual representations of the reaction mechanisms and experimental workflows are invaluable.
References
A Comparative Analysis of Phenyltin Trichloride and Boronic Acids in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, with cross-coupling reactions standing as a testament to the ingenuity of modern chemical methods. Among the plethora of reagents developed for this purpose, organotins, such as phenyltin trichloride (B1173362), and organoborons, particularly boronic acids, have carved out significant niches. This guide provides an objective, data-driven comparison of these two classes of reagents, focusing on their performance in cross-coupling reactions, their toxicological profiles, and their overall utility in research and drug development.
At a Glance: Phenyltin Trichloride vs. Boronic Acids
| Feature | This compound (Stille Coupling) | Boronic Acids (Suzuki-Miyaura Coupling) |
| Primary Application | Palladium-catalyzed cross-coupling (Stille Reaction)[1][2] | Palladium-catalyzed cross-coupling (Suzuki-Miyaura Reaction)[3][4][5] |
| Toxicity | High toxicity of organotin compounds and byproducts is a major concern[6][7][8][9] | Generally low toxicity of boronic acids and their byproducts[4] |
| Reagent Stability | Organostannanes are generally stable to air and moisture[10] | Boronic acids can be prone to protodeboronation and other forms of degradation, but their ester derivatives show enhanced stability[11][12][13] |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions and is tolerant of a wide range of functional groups[1][10] | Requires a base for the transmetalation step[3] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture[10] | Boron-containing byproducts are often water-soluble and easily removed during aqueous workup |
| Prevalence in Drug Discovery | Use is limited by toxicity concerns[6] | Widely used due to low toxicity and broad functional group tolerance[4][14][15][16] |
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The choice between the Stille coupling (utilizing organotins) and the Suzuki-Miyaura coupling (utilizing boronic acids) often depends on the specific substrates and the desired outcome. The following table summarizes representative yields for the cross-coupling of various aryl bromides with either a phenyltin reagent or phenylboronic acid.
| Aryl Bromide Substrate | Stille Coupling Yield (%) | Suzuki-Miyaura Coupling Yield (%) | Reference |
| 4-Bromoanisole (electron-rich) | 90 | 95 | [17] |
| 4-Bromobenzonitrile (electron-deficient) | 89 | 80 | [17] |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 | [17] |
| 2-Bromothiophene (heterocyclic) | 90-94 | 57-66 | [17] |
| 4-Bromobenzaldehyde (aldehyde-containing) | 80-91 | 39-59 | [17] |
Analysis: The data indicates that for electron-rich and some electron-deficient aromatic systems, both reactions can provide excellent yields. However, the Stille coupling often demonstrates superior performance for certain heterocyclic substrates and those containing coordinating functional groups like aldehydes.[17] Despite the potential for higher yields in specific cases, the significant toxicity of organotin compounds often leads researchers to favor the Suzuki-Miyaura coupling.
Toxicity and Environmental Impact
A critical differentiator between organotin compounds and boronic acids is their toxicological profile.
Organotin Compounds (e.g., this compound): Organotin compounds are known for their significant toxicity.[7][9] They can be neurotoxic, with effects that can be cumulative.[8] The toxicity varies with the number and type of organic substituents, with tri-substituted organotins being particularly toxic.[18] Due to their environmental persistence and harmful effects on aquatic life, the use of certain organotins, like tributyltin in anti-fouling paints, has been restricted.[18] The handling of organotin reagents requires stringent safety precautions, and the removal of toxic tin byproducts from the final product can be a significant challenge.[10]
Boronic Acids: In stark contrast, boronic acids are generally considered to have low toxicity.[4] This perception has been pivotal in their widespread adoption in medicinal chemistry and drug discovery.[4][14] In fact, several FDA-approved drugs contain the boronic acid moiety, such as the proteasome inhibitor bortezomib.[4][14] The byproducts of Suzuki-Miyaura coupling are typically inorganic borates, which are easily removed with an aqueous workup and have a low environmental impact.
Experimental Protocols
Below are generalized experimental protocols for Stille and Suzuki-Miyaura cross-coupling reactions.
General Protocol for a Stille Cross-Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a magnetic stir bar.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343), DMF) via syringe.[1][10]
-
Reagent Addition: Add the organostannane reagent (e.g., this compound derivative, 1.1-1.5 eq) to the reaction mixture via syringe.[1][19]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[1] Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.[3]
-
Reaction Execution: Place the flask in a preheated oil bath at a suitable temperature (e.g., 100 °C) and stir vigorously for 2-24 hours.[3] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a decision-making workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both this compound (and organotins in general) and boronic acids are powerful reagents for the construction of carbon-carbon bonds. The Stille coupling, utilizing organotins, offers the advantage of high functional group tolerance and can provide excellent yields in cases where the Suzuki-Miyaura coupling may be less effective. However, the significant toxicity associated with organotin compounds is a major drawback that limits their application, particularly in the pharmaceutical industry.[7]
The Suzuki-Miyaura coupling, with its use of generally low-toxicity and environmentally benign boronic acids, has become the preferred method for many applications in modern organic synthesis and drug discovery.[4][15] While the stability of boronic acids can sometimes be a concern, the development of more stable boronic esters has further expanded the utility of this reaction.[11][12][13] For researchers and drug development professionals, a thorough understanding of the trade-offs between these two methodologies is essential for making informed decisions in the design and execution of synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
Navigating the Cross-Coupling Landscape: A Guide to Phenyltin Trichloride Alternatives
For researchers, scientists, and drug development professionals, the creation of carbon-carbon (C-C) bonds is a foundational technique in the synthesis of novel molecules. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor. Historically, organotin reagents, such as phenyltin trichloride (B1173362), have been widely used in the Stille cross-coupling reaction due to their high functional group tolerance and stability. However, the inherent toxicity of organotin compounds has driven the search for safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of the leading alternatives to phenyltin trichloride for the introduction of a phenyl group in cross-coupling reactions, with a focus on organoboron and organosilicon reagents used in the Suzuki-Miyaura and Hiyama couplings, respectively. We present a comparative analysis of their performance, supported by experimental data, and provide detailed experimental protocols.
Performance Comparison: Stille vs. Suzuki vs. Hiyama Coupling
The choice of an organometallic reagent in a cross-coupling reaction is a critical decision that impacts reaction efficiency, substrate scope, and overall practicality. While this compound in Stille coupling is effective, organoboron and organosilicon reagents often present more attractive profiles, particularly concerning safety and environmental impact.
Organoboron Reagents (Suzuki-Miyaura Coupling): Phenylboronic acid and its derivatives are the most common alternatives to phenyltin compounds. The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, the use of non-toxic and stable boronic acids, and the ease of removal of boron-containing byproducts.[1]
Organosilicon Reagents (Hiyama Coupling): Organosilanes, such as phenyltrimethoxysilane (B147435), offer another viable, low-toxicity alternative.[2] The Hiyama coupling is known for the high stability of the organosilicon reagents, which are often tolerant of a wide range of functional groups.[3] However, this reaction typically requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step.[4]
Below is a table summarizing the performance of these three key phenylating agents in the cross-coupling with a common substrate, aryl halides. The data has been compiled from various sources to provide a comparative overview under optimized conditions for each reaction type.
| Feature | This compound (Stille) | Phenylboronic Acid (Suzuki) | Phenyltrimethoxysilane (Hiyama) |
| Typical Reagent | This compound | Phenylboronic acid | Phenyltrimethoxysilane |
| Toxicity | High | Low | Low |
| Stability | Generally stable to air and moisture | Can be prone to protodeboronation | Highly stable, often purifiable by chromatography |
| Activator Required | No | Yes (Base) | Yes (e.g., TBAF, NaOH) |
| Typical Catalyst Loading (mol%) | 1-5 | 0.5-5 | 1-5 |
| Typical Reaction Temperature (°C) | 80-120 | Room Temperature - 100 | 100-120 |
| Example Yield (%) with 4-Bromoanisole | ~90% | ~95% | ~95-99%[5] |
| Byproduct Removal | Can be difficult | Generally easy (water-soluble) | Generally easy |
Catalytic Cycles and Experimental Workflows
The underlying mechanisms of the Stille, Suzuki, and Hiyama couplings share a common catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step, where the phenyl group is transferred from the respective organometallic reagent to the palladium center.
Caption: Catalytic cycles for Stille, Suzuki, and Hiyama cross-coupling reactions.
The general experimental workflow for these reactions is similar, involving the setup of an inert atmosphere reaction, followed by purification. However, the specific reagents and work-up procedures differ.
Caption: A generalized experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
The following are representative experimental protocols for the Stille, Suzuki-Miyaura, and Hiyama cross-coupling reactions for the synthesis of a biphenyl (B1667301) derivative.
Stille Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₄, and the solvent.
-
Add the this compound to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]
Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.[7][8]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C, stirring vigorously, until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Hiyama Cross-Coupling Protocol
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with phenyltrimethoxysilane.[9]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenyltrimethoxysilane (1.5 mmol)
-
PdCl₂ (0.03 mmol, 3 mol%)
-
Activator (e.g., TBAF, 1M solution in THF) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and solvent.
-
Add the phenyltrimethoxysilane to the mixture.
-
Add the activator (e.g., TBAF solution) dropwise to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound remains a viable reagent in Stille cross-coupling, the significant toxicity of organotin compounds necessitates the exploration of safer alternatives. Phenylboronic acid and its derivatives, employed in the Suzuki-Miyaura coupling, stand out as the most widely adopted alternative due to their low toxicity, mild reaction conditions, and the ease of byproduct removal. Organosilicon reagents in the Hiyama coupling also offer a compelling, low-toxicity option, particularly valued for the high stability of the silicon reagents.
The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, functional group tolerance, and scalability. For many applications, the advantages offered by organoboron and organosilicon reagents in terms of safety and environmental impact make them superior choices over their organotin counterparts. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their cross-coupling needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading | MDPI [mdpi.com]
Validating results from phenyltin trichloride catalyzed reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. Phenyltin trichloride (B1173362), a member of the organotin compound family, has been explored as a Lewis acid catalyst in various organic reactions. This guide provides an objective comparison of its performance with alternative catalysts, supported by available experimental data, to assist in the validation of its application in synthesis.
Performance in Diels-Alder Reactions: A Case Study
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of cyclic compounds, often employs Lewis acid catalysts to accelerate the reaction rate and control stereoselectivity. The reaction between isoprene (B109036) and methyl acrylate (B77674) serves as a relevant benchmark for evaluating catalyst performance.
Table 1: Comparison of Catalysts in the Diels-Alder Reaction of Isoprene and Methyl Acrylate
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | 120 | 18 | 76 | |
| SnCl₄ | 20 | 3 | 95 |
Note: Data for phenyltin trichloride is not available in the provided search results. The data for SnCl₄ is presented for comparative purposes as a related tin-based Lewis acid.
The significant rate enhancement and improved yield observed with tin(IV) chloride at a much lower temperature highlight the potential of tin-based Lewis acids to effectively catalyze this transformation. It is plausible that this compound would exhibit similar catalytic activity, though likely modulated by the presence of the phenyl group.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a general protocol for a Lewis acid-catalyzed Diels-Alder reaction, which can be adapted for specific catalysts.
General Experimental Protocol for the Diels-Alder Reaction of Isoprene and Methyl Acrylate:
-
Preparation: A flame-dried reaction flask is charged with the Lewis acid catalyst (e.g., SnCl₄, 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Dienophile Addition: Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is cooled to the desired reaction temperature (e.g., 20 °C). Methyl acrylate is then added dropwise to the stirred solution.
-
Diene Addition: Isoprene is subsequently added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as column chromatography, to yield the desired cycloadducts.
Visualizing the Catalytic Process
To better understand the workflow and the role of the catalyst, a visual representation is provided.
The logical relationship between different Lewis acids in a typical reaction can be visualized as follows, highlighting their role in activating the substrate.
A Comparative Guide to Analytical Methods for the Quantification of Phenyltin Trichloride
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds like phenyltin trichloride (B1173362) is crucial due to their widespread industrial use and significant toxicity. This guide provides an objective comparison of common analytical methods, complete with performance data and detailed experimental protocols, to aid in selecting the most suitable technique for your research needs.
Overview of Analytical Techniques
The quantification of phenyltin trichloride typically involves a multi-step process including sample extraction, often a derivatization step to enhance volatility or detectability, chromatographic separation, and finally, detection. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), each of which can be coupled with various detectors. High-performance thin-layer chromatography (HPTLC) also presents a viable, albeit less common, alternative.
Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for the analysis of organotin compounds due to its high resolution and the availability of sensitive, element-specific detectors.[1] A key consideration for GC analysis of non-volatile compounds like this compound is the necessity of a derivatization step to convert the analyte into a more volatile form.[1] Common derivatization agents include sodium tetraethylborate (NaBEt4), which forms ethylated derivatives, or Grignard reagents for alkylation.[1][2]
Common detectors for GC-based organotin analysis include:
-
Flame Photometric Detector (FPD): Offers good sensitivity and selectivity for tin compounds.[2]
-
Pulsed Flame Photometric Detector (PFPD): Provides enhanced sensitivity compared to the standard FPD.[3]
-
Mass Spectrometry (MS): Offers high selectivity and structural information, aiding in compound identification.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and element-specific detector.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a significant advantage over GC as it typically does not require a derivatization step, simplifying sample preparation.[1] Separation is usually achieved using reversed-phase or ion-exchange columns.[1] HPLC is often coupled with highly sensitive detectors for trace-level quantification.
Common detectors for HPLC-based organotin analysis include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides excellent sensitivity and elemental specificity.[1]
-
Atomic Absorption Spectroscopy (AAS): Another element-specific detection method.[1][4]
-
Fluorometric Detectors: Can be used after post-column derivatization with a fluorescent agent.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation and quantification of phenyltin compounds. After separation on the HPTLC plate, the analyte can be visualized and quantified using a scanning densitometer, often after post-development derivatization to form a fluorescent complex.[5]
Quantitative Performance Comparison
The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods for organotin analysis.
| Method | Principle | Derivatization Required? | Typical Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| GC-FPD/PFPD | Separation of volatile derivatives by gas chromatography and detection by flame photometry. | Yes (e.g., ethylation with NaBEt4).[2][6] | 5-20 ng/L (as Sn)[3] | 5-270 µg/m³ (for butyltins in air)[6] | High resolution, good sensitivity, relatively low cost. | Derivatization adds complexity and potential for error. |
| GC-MS | Separation of volatile derivatives followed by mass spectrometric detection. | Yes.[1] | Sub-ng/L to low ng/L range. | Wide linear range. | High selectivity, structural confirmation. | Higher instrument cost. |
| HPLC-ICP-MS | Separation by liquid chromatography followed by highly sensitive elemental mass spectrometry. | No.[1] | 3 µg per sample (as Sn for triphenyltin)[4] | Up to 240 µg per sample (as Sn for triphenyltin)[4] | No derivatization, very high sensitivity and selectivity. | High instrument and operational cost. |
| HPTLC-Fluorescence | Planar chromatographic separation followed by in-situ derivatization and fluorescence detection. | Post-development derivatization (e.g., with morin).[5] | 1 ng per spot[5] | 1-222 ng per spot[5] | High sample throughput, low cost per sample. | Lower resolution than GC/HPLC, potential for matrix interference. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for the analysis of this compound.
Protocol 1: GC-FPD Analysis of this compound in Water
This protocol is based on established methods for organotin analysis in environmental samples.[2]
1. Sample Preparation and Extraction: a. To a 100 mL water sample, add a surrogate standard and an appropriate buffer solution (e.g., sodium acetate, pH 4.5). b. Add 20 mL of a complexing agent solution (e.g., 0.03% w/v tropolone (B20159) in an organic solvent like toluene (B28343) or hexane). c. Shake vigorously for 30-60 minutes to extract the organotin compounds into the organic phase. d. Separate the organic layer and dry it over anhydrous sodium sulfate.
2. Derivatization (Ethylation): a. To the organic extract, add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt4) in methanol (B129727). b. Shake the mixture for 30 minutes to allow for the complete ethylation of this compound to the more volatile phenylethyltin. c. Add deionized water and extract the ethylated derivative into hexane (B92381).
3. Clean-up: a. Pass the hexane extract through a silica (B1680970) gel column to remove interferences. b. Elute the ethylated organotins with a mixture of toluene and hexane. c. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-FPD Analysis: a. GC Column: Use a mid-polarity column suitable for organotin analysis (e.g., DB-5 or equivalent). b. Injector: Splitless injection at 250°C. c. Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. d. Detector: FPD with a tin-specific filter (610 nm) at 250°C. e. Quantification: Use an internal standard and a multi-point calibration curve prepared from derivatized this compound standards.
Protocol 2: HPLC-ICP-MS Analysis of this compound
This protocol is adapted from NIOSH Method 5527 for triphenyl tin chloride and is applicable for this compound.[4]
1. Sample Preparation: a. For solid samples, perform an extraction using a suitable solvent. For air samples collected on a filter, desorb the analyte using a solution such as 5 mL of a mobile phase-compatible solvent. b. Agitate the sample in an ultrasonic bath for 5-10 minutes. c. Filter the extract through a 0.45 µm syringe filter into an autosampler vial.
2. HPLC-ICP-MS Analysis: a. HPLC Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of methanol and water containing a buffer like acetic acid. c. Flow Rate: 1 mL/min. d. ICP-MS Conditions: Set the instrument for the analysis of organic compounds as per the manufacturer's specifications. Monitor the tin isotopes (e.g., m/z 118, 120). e. Quantification: Construct a calibration curve by injecting standards of this compound of known concentrations.
Visualizing Analytical Workflows
Understanding the sequence of operations is key to implementing these methods. The following diagrams illustrate a typical workflow and the relationships between different analytical approaches.
Caption: General experimental workflow for this compound analysis.
Caption: Classification of analytical methods for phenyltin quantification.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 4. cdc.gov [cdc.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Spectroscopic Analysis of Phenyltin Trichloride Reaction Intermediates
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize reaction intermediates of phenyltin trichloride (B1173362) (PhSnCl₃). Understanding these transient species is crucial for elucidating reaction mechanisms, optimizing synthetic processes, and developing new organotin-based therapeutics.
Introduction to Phenyltin Trichloride Reactions
This compound is a versatile organotin compound that serves as a precursor in various chemical syntheses, including the formation of antimicrobial agents and catalysts.[1] Its reactions, such as hydrolysis, alcoholysis, and adduct formation with Lewis bases, proceed through various short-lived intermediates. The identification of these species is challenging but essential for mechanistic insights.[] Spectroscopic methods offer powerful, non-invasive tools for in-situ monitoring and characterization of these intermediates.[][3]
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique depends on the nature of the reaction, the expected intermediates, and the desired structural information. The most common methods include Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS).
NMR spectroscopy is arguably the most powerful tool for studying organotin reaction intermediates in solution.[3] It provides detailed information about the electronic environment and coordination number of the tin atom and the structure of the organic ligands.
-
¹¹⁹Sn NMR: This technique is exceptionally sensitive to the coordination environment of the tin nucleus. The chemical shift (δ) of ¹¹⁹Sn covers a wide range, making it a diagnostic indicator of the coordination number and geometry of tin-containing species.[4] Four-coordinate (tetrahydral) tin in species like PhSnCl₃ typically resonates at higher field (more negative ppm values), while five- and six-coordinate intermediates (trigonal bipyramidal or octahedral), formed by adduct formation, shift significantly downfield.
-
¹H and ¹³C NMR: These nuclei provide information on the phenyl group and other organic ligands. Changes in their chemical shifts or coupling constants, particularly the tin-carbon coupling constants (J(¹¹⁹Sn-¹³C)), can signal changes at the tin center.[5][6]
Comparative ¹¹⁹Sn NMR Data for Phenyltin Species
| Compound/Intermediate Type | Coordination No. at Sn | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) | Key Insights |
| PhSnCl₃ (in non-coordinating solvent) | 4 | ~ -50 to -70 | Baseline for four-coordinate PhSn(IV) |
| [PhSnCl₃(L)] (L = Lewis base, e.g., pyridine) | 5 | ~ -200 to -300 | Downfield shift indicates increase to 5-coordination |
| [PhSnCl₃(L)₂] (L = Lewis base) | 6 | ~ -400 to -600 | Further downfield shift indicates 6-coordination |
| [PhSn(OH)Cl₂(H₂O)] (Hydrolysis intermediate) | 5 or 6 | Variable, typically downfield from PhSnCl₃ | Indicates hydrolysis and coordination by water |
Data compiled from typical ranges reported in organotin NMR literature.[4][7]
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.[8] These techniques are excellent for identifying changes in bonding, particularly the tin-carbon (Sn-C) and tin-halogen (Sn-Cl) bonds.
-
Key Vibrational Modes:
-
ν(Sn-Cl): The stretching frequency of the tin-chlorine bond is sensitive to the coordination number of the tin atom. An increase in coordination number (e.g., from 4 to 5 or 6) weakens the Sn-Cl bonds, causing a shift to lower wavenumbers (red-shift).
-
ν(Sn-C): The tin-carbon stretch can also provide information about the electronic environment of the tin center.
-
Ligand Modes: The appearance or shift of vibrational bands corresponding to a coordinating ligand (e.g., C=O, C=N) confirms its binding to the tin center.[9]
-
Comparison of Vibrational Frequencies for Tin Chlorides
| Species | Coordination No. at Sn | ν(Sn-Cl) range (cm⁻¹) | Observation |
| SnCl₄ (liquid) | 4 | ~ 400 | Four-coordinate tin tetrachloride |
| [SnCl₄(L)₂] (L=acetonitrile) | 6 | ~ 330 | Shift to lower frequency upon adduct formation[10] |
| PhSnCl₃ | 4 | ~ 360-390 | Characteristic range for four-coordinate this compound |
| [PhSnCl₃(L)] | 5 | < 360 | Expected red-shift upon formation of a five-coordinate intermediate |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for detecting charged or easily ionizable intermediates directly from solution.[11][12] It provides the mass-to-charge ratio (m/z) of an intermediate, allowing for the determination of its elemental composition and stoichiometry. It is particularly useful for identifying cationic or anionic adducts and hydrolysis products.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a representative protocol for in-situ NMR monitoring.
-
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, dissolve this compound (PhSnCl₃) in a deuterated, non-coordinating solvent (e.g., CDCl₃ or C₆D₆) to a final concentration of 0.1 M.
-
Acquire an initial ¹¹⁹Sn NMR spectrum of the starting material to establish a baseline chemical shift and concentration.
-
-
Reaction Initiation:
-
Cool the NMR tube to the desired reaction temperature (e.g., -20 °C) inside the NMR spectrometer.
-
Using a syringe, add a stoichiometric equivalent of the reactant (e.g., a Lewis base like pyridine) dissolved in a small amount of the same deuterated solvent.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹¹⁹Sn NMR spectra at regular time intervals.[3][14] The time delay between spectra should be chosen based on the expected reaction rate.[15]
-
Set acquisition parameters to ensure a good signal-to-noise ratio with a minimal number of scans to capture transient species.[3] A recycle delay (d1) of 3-5 seconds is typical.[15]
-
-
Data Processing:
-
Process the series of spectra to create a time-course profile of the reaction.
-
Identify new peaks corresponding to reaction intermediates by their characteristic chemical shifts.
-
Integrate the signals of the starting material, intermediates, and products over time to determine reaction kinetics.
-
Visualized Workflows and Pathways
Diagrams created using DOT language help visualize complex relationships and workflows.
Caption: General workflow for in-situ spectroscopic monitoring of a reaction.
Caption: Pathway of adduct formation showing changes in coordination and ¹¹⁹Sn shift.
References
- 1. This compound 98 1124-19-2 [sigmaaldrich.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding vibrational spectroscopy in complex environments through first principles modeling - Blacklight [etda.libraries.psu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure and vibrational spectrum of tetrachlorotin(IV)–bisacetonitrile | Semantic Scholar [semanticscholar.org]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Purity in Biaryl Synthesis: Phenyltin Trichloride vs. Phenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of high-purity biaryl compounds is a critical step in the discovery and development of new therapeutic agents. The choice of synthetic methodology can significantly impact the purity profile of the final compound, influencing its biological activity, safety, and suitability for further development. This guide provides an objective comparison of two widely used methods for biaryl synthesis: the Stille coupling, utilizing phenyltin trichloride (B1173362), and the Suzuki-Miyaura coupling, which employs phenylboronic acid. We will delve into a comparative analysis of the purity of compounds synthesized via these routes, supported by experimental data and detailed protocols for purity assessment.
Executive Summary
The selection between phenyltin trichloride (Stille coupling) and phenylboronic acid (Suzuki-Miyaura coupling) for biaryl synthesis involves a trade-off between reaction robustness and challenges related to byproduct removal and toxicity. While the Stille coupling is known for its tolerance of a wide range of functional groups, the primary drawback is the contamination of the product with highly toxic organotin byproducts, which can be challenging to remove completely. In contrast, the Suzuki-Miyaura coupling is favored for its use of less toxic and more easily removable boron-containing byproducts. This guide will demonstrate that while both methods can yield high-purity biaryl compounds, the Suzuki-Miyaura coupling generally offers a more favorable impurity profile and a simpler purification process, making it a preferred method in many drug discovery settings.
Comparison of Analytical Methods for Purity Assessment
The purity of biaryl compounds synthesized using either this compound or phenylboronic acid is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.
| Analytical Method | Application in Purity Assessment | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the target compound and detects organic impurities. | High sensitivity and resolution for separating complex mixtures.[1][2][3] | May require specific detectors for certain impurities; peak purity needs to be confirmed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the desired product and identifies major impurities.[1][3][4] | Provides detailed structural information; can be used for quantitative analysis (qNMR).[1] | Lower sensitivity for detecting minor impurities compared to HPLC.[4] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and helps identify unknown impurities.[3][4] | High sensitivity and specificity for molecular weight determination. | May not distinguish between isomers without chromatographic separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for analyzing volatile impurities and byproducts. | Excellent for separating and identifying volatile organic compounds. | Not suitable for non-volatile compounds; may require derivatization for some analytes. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Used for quantifying trace metal residues, particularly residual palladium catalyst and tin. | Extremely sensitive for elemental analysis. | Does not provide information on the chemical form of the metal. |
Impurity Profiles: Stille Coupling vs. Suzuki-Miyaura Coupling
The nature of the reagents used in the Stille and Suzuki-Miyaura couplings leads to distinct impurity profiles in the crude and purified products.
Stille Coupling with this compound
The primary challenge in Stille coupling is the removal of organotin byproducts.[5][6][7] These byproducts are toxic and can interfere with subsequent biological assays.[5]
Common Impurities:
-
Organotin Byproducts: Tributyltin halides (e.g., Bu₃SnCl) or other trialkyltin species are major contaminants that are notoriously difficult to remove completely.[5][6]
-
Homocoupling Products: Dimerization of the organostannane reagent can lead to the formation of biphenyl (B1667301) as a byproduct.[8][9]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction may remain in the final product.
-
Unreacted Starting Materials: Incomplete reactions can leave residual aryl halide and this compound.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura coupling is generally considered a "greener" alternative due to the lower toxicity of the boron-containing reagents and byproducts.[10]
Common Impurities:
-
Boronic Acid Byproducts: Boronic acids and their derivatives are typically more water-soluble than organotin compounds, facilitating their removal during aqueous workup.[11]
-
Homocoupling Products: Similar to the Stille reaction, homocoupling of the phenylboronic acid can occur, especially in the presence of oxygen.[12]
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzene (B151609) as a side product.[13]
-
Residual Palladium Catalyst: As with any palladium-catalyzed reaction, trace palladium residues can be present.
Quantitative Purity Comparison
While direct, side-by-side quantitative comparisons of impurity profiles in the literature are scarce, the consensus in the scientific community, supported by the relative ease of purification, strongly favors the Suzuki-Miyaura coupling for achieving higher purity with less effort. The primary differentiator is the ease of removal of the main byproducts.
| Parameter | Stille Coupling (this compound) | Suzuki-Miyaura Coupling (Phenylboronic Acid) |
| Typical Crude Purity | Highly variable, significantly impacted by organotin residues. | Generally higher due to easier removal of boron byproducts. |
| Post-Purification Purity | >95% achievable, but may require multiple, specialized purification steps to remove tin to acceptable levels (ppm).[5] | >98% is routinely achievable with standard purification techniques. |
| Key Purification Challenge | Removal of toxic organotin byproducts.[5][6][14][15] | Removal of boronic acid homocoupling products and excess boronic acid.[11] |
| Toxicity of Byproducts | High.[5] | Low.[10] |
Experimental Protocols
General Procedure for Biaryl Synthesis via Stille Coupling
A solution of an aryl halide (1.0 mmol), this compound (or a trialkylphenylstannane derivative, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous, degassed solvent (e.g., toluene (B28343) or DMF) is heated under an inert atmosphere.[16][17] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and subjected to a rigorous workup to remove tin byproducts.
General Procedure for Biaryl Synthesis via Suzuki-Miyaura Coupling
An aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water).[18][19] The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled and worked up to remove boron-containing byproducts.
Purification Protocols
Purification of Stille Coupling Products
-
Aqueous KF Wash: The crude reaction mixture is diluted with an organic solvent and washed multiple times with a saturated aqueous solution of potassium fluoride (B91410) (KF). This converts the soluble organotin halides into insoluble organotin fluorides, which can be removed by filtration through Celite®.[5][14]
-
Chromatography on Triethylamine-Treated Silica (B1680970) Gel: Flash column chromatography using silica gel treated with 2-5% triethylamine (B128534) in the eluent can effectively remove residual organotin impurities.[5][8]
-
Recrystallization: For solid products, recrystallization can be an effective final purification step to remove trace impurities.[20]
Purification of Suzuki-Miyaura Coupling Products
-
Aqueous Base Wash: An aqueous workup with a base (e.g., NaOH or K₂CO₃) can effectively remove unreacted phenylboronic acid and boric acid byproducts by converting them into their water-soluble salts.[11]
-
Standard Silica Gel Chromatography: Flash column chromatography is typically sufficient to separate the desired biaryl product from organic byproducts like the homocoupling product.[21]
-
Recrystallization: As with the Stille coupling products, recrystallization is a valuable technique for obtaining highly pure solid compounds.[19]
Visualizations
Logical Workflow for Purity Assessment
A logical workflow for the synthesis, purification, and purity assessment of biaryl compounds.
Comparison of Reaction Pathways and Byproduct Formation
Comparison of Stille and Suzuki-Miyaura coupling pathways and their primary byproducts.
Conclusion
For the synthesis of biaryl compounds intended for research and drug development, achieving high purity is paramount. While both the Stille coupling with this compound and the Suzuki-Miyaura coupling with phenylboronic acid are powerful synthetic tools, the latter generally offers a significant advantage in terms of the final product's purity and the ease of purification. The toxicity and tenacious nature of organotin byproducts from the Stille reaction necessitate more rigorous and often specialized purification protocols. In contrast, the byproducts of the Suzuki-Miyaura coupling are less toxic and more readily removed through standard aqueous workups and chromatography. Therefore, for applications where high purity is a critical requirement, the Suzuki-Miyaura coupling is often the more strategic choice, providing a more direct and efficient route to clean, well-characterized biaryl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 18. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to Tin-Based and Non-Tin Catalysts in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in the synthesis of polymers, impacting reaction kinetics, product properties, and importantly, the environmental and toxicological profile of the final product. For decades, tin-based catalysts, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), have been the industry standard in various polymerization reactions, including the formation of polyurethanes, polyesters, and silicones.[1] However, growing concerns over the toxicity and environmental persistence of organotin compounds have driven a concerted effort to identify and validate safer, high-performance alternatives.[2][3] This guide provides an objective comparison of tin-based and non-tin catalysts, supported by experimental data, to aid researchers and professionals in making informed decisions for their applications.
Non-tin catalysts, including compounds based on bismuth, zinc, zirconium, and various amines, have emerged as promising alternatives.[1][4] These catalysts offer the potential for reduced toxicity while maintaining or even enhancing catalytic activity and selectivity. This guide will delve into a quantitative comparison of their performance, provide detailed experimental protocols for their evaluation, and visualize key chemical pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the comparative performance of tin-based and various non-tin catalysts in polyurethane synthesis, a common application where these catalysts are employed. The data is collated from various studies to provide a comprehensive overview.
Table 1: Isocyanate Conversion Efficiency in Flexible Polyurethane Foam
| Catalyst Type | Catalyst | Catalyst Loading (wt%) | Reaction Time (min) | Isocyanate Conversion (%) | Reference |
| Tin-Based | Stannous Octoate | 0.2 | 10 | ~75 | [5] |
| Bismuth-Based | Bismuth Triflate | 0.1 | 10 | ~80 | [5] |
| Bismuth-Based | Bismuth Triflate | 0.05 | 10 | ~78 | [5] |
| Bismuth-Based | Bismuth Triflate | 0.025 | 10 | ~72 | [5] |
Note: The data indicates that bismuth triflate at a lower loading can achieve a higher isocyanate conversion compared to the standard tin catalyst, stannous octoate, under similar reaction conditions.[5]
Table 2: Curing Performance of Catalysts in Polyurethane Coatings
| Catalyst Type | Catalyst | Gel Time (min) | Tack-Free Time (hr) | Reference |
| Tin-Based | Dibutyltin Dilaurate (DBTDL) | ~45 | ~4 | [6][7] |
| Zirconium-Based | Zirconium tetra-6-methyl-2,4-heptanedionate | < 10 | < 1 | [6] |
| Uncatalyzed | None | > 480 | 12-24 | [6][7] |
Note: The zirconium-based catalyst demonstrates a significantly faster cure rate compared to DBTDL in this specific polyurethane coating formulation.[6]
Table 3: Mechanical Properties of Polyurethane Elastomers
| Catalyst Type | Catalyst | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Tin-Based | Dibutyltin Dilaurate (DBTDL) | 85 | 15.2 | 450 | [8] |
| Bismuth-Based | Bismuth Tris(neodecanoate) | 85 | 14.8 | 480 | [8] |
| Mercury-Based | Phenyl Mercuric Carboxylate | 85 | 15.5 | 460 | [8] |
Note: The bismuth-based catalyst provides comparable mechanical properties to the tin-based catalyst in polyurethane elastomers, making it a viable, less toxic alternative.[8]
Experimental Protocols
This section provides a detailed methodology for a key experiment used to evaluate and compare the performance of different catalysts in polyurethane synthesis.
Experimental Protocol: Determination of Isocyanate Conversion Rate by FTIR Spectroscopy
1. Objective:
To quantify and compare the catalytic activity of various tin-based and non-tin catalysts in the polyol-isocyanate reaction by monitoring the disappearance of the isocyanate peak using Fourier Transform Infrared (FTIR) spectroscopy.
2. Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Catalyst (e.g., Dibutyltin dilaurate, Bismuth neodecanoate, Zinc octoate, Zirconium acetylacetonate)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Nitrogen gas supply
-
FTIR spectrometer with a temperature-controlled cell
3. Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the polyol in the anhydrous solvent.
-
Prepare a stock solution of the diisocyanate in the anhydrous solvent.
-
Prepare stock solutions of each catalyst at the desired concentration in the anhydrous solvent.
-
-
FTIR Spectrometer Setup:
-
Set the FTIR spectrometer to acquire spectra in the range of 4000-400 cm⁻¹.
-
Set the temperature of the sample cell to the desired reaction temperature (e.g., 50 °C).
-
Purge the sample compartment with dry nitrogen to minimize atmospheric moisture.
-
-
Reaction Initiation and Data Acquisition:
-
In a dry, nitrogen-purged reaction vessel, mix the polyol solution and the catalyst solution.
-
Acquire a background spectrum of this mixture.
-
Initiate the reaction by adding the diisocyanate solution to the polyol-catalyst mixture with vigorous stirring.
-
Immediately start acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds) for a predetermined duration or until the reaction is complete.
-
4. Data Analysis:
-
Identify the characteristic absorption peak for the isocyanate group (-NCO), which is typically found around 2270 cm⁻¹.
-
Identify a suitable internal standard peak that does not change during the reaction (e.g., a C-H stretching band).
-
For each spectrum, calculate the integrated area of the isocyanate peak and the internal standard peak.
-
Normalize the isocyanate peak area by dividing it by the internal standard peak area to correct for any variations in sample thickness or concentration.
-
Calculate the isocyanate conversion at each time point using the following formula:
-
Conversion (%) = [1 - (Normalized NCO Area at time t / Normalized NCO Area at time 0)] * 100
-
-
Plot the isocyanate conversion as a function of time for each catalyst. The slope of the initial linear portion of the curve can be used to determine the initial reaction rate.
Visualizations
Signaling Pathway: Polyurethane Formation
The formation of polyurethane is primarily driven by two key reactions: the gelling reaction and the blowing reaction, particularly in the case of foams. Catalysts play a crucial role in balancing the rates of these two reactions to achieve the desired polymer properties.
Caption: Catalytic pathways in polyurethane formation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative evaluation of catalyst performance.
Caption: Workflow for catalyst performance evaluation.
Conclusion
The transition away from tin-based catalysts is a critical step towards developing more sustainable and safer chemical processes. The data presented in this guide demonstrates that non-tin alternatives, such as bismuth, zinc, and zirconium compounds, can offer comparable and, in some cases, superior performance to their organotin counterparts. Bismuth catalysts have shown high efficiency in polyurethane foam formation, while zirconium catalysts can significantly accelerate the curing of polyurethane coatings.[5][6] The selection of an appropriate non-tin catalyst is dependent on the specific application and desired product properties. The provided experimental protocol offers a robust framework for the systematic evaluation and validation of these alternatives in a laboratory setting. By leveraging these safer and effective catalysts, researchers and drug development professionals can advance their work while adhering to stricter environmental and safety standards.
References
- 1. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 2. Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5965686A - Zirconium urethane catalysts - Google Patents [patents.google.com]
- 7. wernerblank.com [wernerblank.com]
- 8. US4584362A - Bismuth catalyst system for preparing polyurethane elastomers - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Phenyltin Trichloride and its Byproducts by HPLC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for the quantitative analysis of phenyltin trichloride (B1173362) and its byproducts: diphenyltin (B89523) dichloride and triphenyltin (B1233371) chloride. This document outlines the performance of HPLC-ICP-MS against alternative methods, supported by experimental data, to assist researchers in selecting the most suitable analytical technique for their specific needs.
Introduction
Phenyltin compounds, including monophenyltin trichloride (MPT), diphenyltin dichloride (DPT), and triphenyltin chloride (TPT), are organotin compounds that can be present as byproducts in various chemical processes. Due to their potential toxicity, their accurate quantification at trace levels is crucial, particularly in pharmaceutical and environmental matrices. HPLC-ICP-MS has emerged as a powerful technique for the speciation and quantification of these compounds, offering high sensitivity and selectivity. This guide will delve into the quantitative performance of this method and compare it with other analytical approaches.
Quantitative Performance of HPLC-ICP-MS for Phenyltin Analysis
The performance of HPLC-ICP-MS for the analysis of phenyltin compounds is characterized by low detection limits, excellent linearity over a wide concentration range, and good recovery rates. The following table summarizes the key quantitative data for the analysis of monophenyltin, diphenyltin, and triphenyltin by HPLC-ICP-MS.
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Linearity (µg/L) | Correlation Coefficient (r²) | Recovery (%) | Precision (%RSD) |
| Monophenyltin (MPT) | 1.5[1] | 5.0 (estimated) | 0.025 - 100 | >0.99[1] | 33-68[1] | 5.7-12.7[1] |
| Diphenyltin (DPT) | 25.6[1] | 85.3 (estimated) | 0.025 - 100 | >0.99[1] | 33-68[1] | 5.7-12.7[1] |
| Triphenyltin (TPT) | 1.8[1] | 6.0 (estimated) | 0.025 - 100 | >0.99[1] | 33-68[1] | 5.7-12.7[1] |
Note: LOQ values are estimated as approximately 3.3 times the LOD. Recovery and precision data are for the external calibration method.
Experimental Protocol for HPLC-ICP-MS Analysis
A detailed experimental protocol is crucial for achieving reliable and reproducible results. The following is a typical methodology for the quantification of phenyltin compounds using HPLC-ICP-MS.
Sample Preparation
-
Extraction: For solid samples, an extraction step is necessary. A common method involves extraction with an organic solvent, such as a mixture of toluene (B28343) and acetic acid, assisted by ultrasonication or microwave digestion.
-
Dilution: The extract is then diluted with a suitable solvent, often the mobile phase, to a concentration within the linear range of the instrument.
-
Filtration: Prior to injection, the diluted sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of phenyltin compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and acetic acid, with the addition of a complexing agent like tropolone (B20159) and a modifier such as triethylamine (B128534) to improve peak shape and separation.[2] A common composition is 65:23:12 (v/v/v) acetonitrile:water:acetic acid with 0.05% triethylamine.[2]
-
Flow Rate: A flow rate of 0.2 to 1.0 mL/min is generally employed.
-
Injection Volume: Typically, 20 to 100 µL of the prepared sample is injected.
ICP-MS Conditions
-
Nebulizer: A concentric or cross-flow nebulizer is used to introduce the HPLC eluent into the plasma.
-
Spray Chamber: A cooled spray chamber (e.g., Scott-type or cyclonic) helps to reduce the solvent load on the plasma.
-
RF Power: The radiofrequency power is typically set between 1200 and 1600 W.
-
Gas Flows: Argon is used as the plasma, auxiliary, and nebulizer gas. The flow rates are optimized for maximum sensitivity.
-
Monitored Isotopes: The isotopes of tin (e.g., ¹¹⁸Sn, ¹²⁰Sn) are monitored for quantification.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the quantification of this compound byproducts using HPLC-ICP-MS.
Caption: Experimental workflow for phenyltin analysis by HPLC-ICP-MS.
Comparison with Alternative Methods
While HPLC-ICP-MS is a highly effective technique, other methods can also be employed for the quantification of phenyltin compounds. This section provides a comparison with two common alternatives: Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
GC-ICP-MS
GC-ICP-MS is another powerful speciation technique. However, it requires a derivatization step to make the phenyltin compounds volatile.
-
Advantages:
-
Excellent sensitivity, often with lower detection limits than HPLC-ICP-MS.[2]
-
High chromatographic resolution.
-
-
Disadvantages:
-
Requires a time-consuming and potentially error-prone derivatization step.[2]
-
Not suitable for thermally labile or non-volatile compounds.
-
HPTLC
HPTLC is a planar chromatographic technique that can be used for the quantitative analysis of phenyltin compounds.
-
Advantages:
-
High sample throughput, as multiple samples can be analyzed simultaneously.
-
Lower operational cost compared to HPLC-ICP-MS.
-
-
Disadvantages:
-
Generally lower sensitivity and resolution compared to HPLC-ICP-MS.
-
Quantification can be more susceptible to matrix effects.
-
The following table provides a comparative overview of the different analytical techniques.
| Feature | HPLC-ICP-MS | GC-ICP-MS | HPTLC |
| Derivatization | Not required[2] | Required | Not required |
| Sensitivity | Very high (ng/L)[1] | Excellent (pg/L)[2] | Moderate (ng-µg) |
| Selectivity | Excellent | Excellent | Good |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
| Key Advantage | No derivatization, direct analysis of aqueous samples.[2] | Superior sensitivity.[2] | High throughput and cost-effective. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship and key distinguishing factors between the compared analytical techniques.
Caption: Comparison of analytical techniques for phenyltin analysis.
Conclusion
The choice of analytical technique for the quantification of this compound and its byproducts depends on the specific requirements of the analysis. HPLC-ICP-MS stands out as a robust and reliable method, offering a key advantage in its ability to analyze samples directly without the need for a derivatization step.[2] This simplifies the sample preparation process and reduces potential sources of error. While GC-ICP-MS may offer slightly lower detection limits, the added complexity of derivatization makes HPLC-ICP-MS a more efficient choice for many applications. HPTLC provides a cost-effective solution for high-throughput screening, although with compromises in sensitivity and resolution. For researchers and professionals in drug development requiring accurate and sensitive quantification of phenyltin species, HPLC-ICP-MS presents a well-balanced and powerful analytical solution.
References
Safety Operating Guide
Safe Disposal of Phenyltin Trichloride: A Procedural Guide
The proper handling and disposal of phenyltin trichloride (B1173362) are critical for ensuring laboratory safety and environmental protection. This compound is highly corrosive, toxic, and environmentally hazardous, necessitating strict adherence to established protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage phenyltin trichloride waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its hazards and the required safety measures. The compound is acutely toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent any possibility of skin exposure.[1][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if exposure limits are at risk of being exceeded.[1][2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5]
-
The compound is sensitive to moisture and light; store under a nitrogen blanket and protect from light.[1][2][5]
-
It is incompatible with strong oxidizing agents and water.[1][4]
Operational Disposal Plan
Disposal of this compound and associated waste must be managed as hazardous waste in compliance with all local, regional, and national regulations.[1][6] Never dispose of this chemical down the drain or in regular trash.[3][4]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess this compound.
-
Solutions containing the compound.
-
Spill cleanup materials.
-
Contaminated labware (e.g., pipette tips, vials).
-
Contaminated PPE.
-
Rinsate from cleaning contaminated glassware.[7]
-
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., corrosive-resistant) and kept tightly closed.[1][8]
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., Corrosive, Toxic, Dangerous for the environment).
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Prevent the spill from spreading or entering drains by using a spill kit with inert absorbent materials.[3][4] Cover drains if necessary.[3]
-
Absorb: Carefully apply an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder to the spill.[4]
-
Collect: Once absorbed, carefully sweep or scoop the material into the designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.
Step 3: Final Disposal
-
Engage a Professional Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[1][9]
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][10]
-
Consider Treatment Options: While final disposal is typically incineration, some protocols exist for pre-treatment to reduce toxicity (see Experimental Protocols below).[11][12] However, the treated waste must still be disposed of as hazardous waste.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant for safety, transport, and environmental impact assessment.
| Parameter | Value | Reference |
| UN Number | 3265 | [3][11] |
| Transport Hazard Class | 8 (Corrosive Liquid, Acidic, Organic, N.O.S.) | [3] |
| Packaging Group | II | [3] |
| Occupational Exposure Limit (as Sn) | TWA: 0.1 mg/m³; STEL: 0.2 mg/m³ | [2] |
| Toxicity to Fish (Oryzias latipes) | LC50: 109.08 mg/L (48 h) | [3][9] |
| Toxicity to Algae (Skeletonema costatum) | EC50: > 0.5 mg/L (72 h) | [3][9] |
Experimental Protocols
The following protocols describe methods for decontaminating glassware and treating liquid waste containing organotin compounds to reduce their toxicity prior to final disposal.[12]
Protocol 1: Decontamination of Laboratory Glassware
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with this compound.
Methodology:
-
Initial Quench (if applicable): For glassware containing residual reactive organotin reagents, quench the contents with a 1M Sodium Fluoride (NaF) solution to precipitate the organotins.[12]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue.[12]
-
Waste Collection: Collect all solvent rinses in the designated "Organotin Waste" hazardous waste container.[12]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid. Allow it to soak for a minimum of 12 hours (overnight is recommended). This process oxidizes the organotin compounds to less harmful inorganic tin species.[12]
-
Final Cleaning: After soaking, carefully remove the glassware, rinse thoroughly with deionized water, and then wash using standard laboratory procedures.[12]
-
Bath Disposal: The bleach or nitric acid decontamination bath is now contaminated and must be disposed of as hazardous waste according to institutional guidelines.[12]
Protocol 2: Neutralization and Disposal of Liquid Organotin Waste
Objective: To treat liquid this compound waste to reduce its toxicity prior to final disposal.
Methodology:
-
Segregation: Ensure the organotin waste is not mixed with other incompatible waste streams.[12]
-
Oxidation: In a chemical fume hood, slowly add an oxidizing agent (e.g., commercial bleach) to the liquid waste while stirring. This reaction can be exothermic, so add the oxidant in small portions and monitor for any temperature increase. The goal is to fully oxidize the organotin compounds.[12]
-
Reaction Time: Allow the mixture to react for several hours (or overnight) with continuous stirring to ensure complete oxidation.[12]
-
Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6.0 and 8.0.[12]
-
Final Disposal: Although treated, the waste still contains inorganic tin compounds and must be transferred to a designated hazardous waste container, labeled appropriately, and disposed of through a licensed hazardous waste facility.[12]
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 8. This compound | 1124-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Phenyltin Trichloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of Phenyltin trichloride (B1173362), tailored for research scientists and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Chemical Profile and Hazards
Phenyltin trichloride is a corrosive and toxic organotin compound that can cause severe skin burns and eye damage.[1][2][3][4] It is harmful if swallowed or in contact with skin and toxic if inhaled.[2] This substance is also very toxic to aquatic life with long-lasting effects.[2][4] this compound is sensitive to moisture and light.[1][3][5]
Quantitative Exposure Limits
| Parameter | Value | Reference |
| TWA (as Sn) | 0.1 mg/m³ | [6] |
| STEL (as Sn) | 0.2 mg/m³ | [6] |
Personal Protective Equipment (PPE)
To minimize exposure, a comprehensive PPE strategy is mandatory. This includes a standard Level C ensemble for handling organotin compounds.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6][8] | Protects against splashes and vapors that can cause severe eye burns and damage.[1][2][3][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), lab coat or coveralls, and appropriate protective clothing to prevent skin exposure.[1][6][7][8] | Prevents skin contact, as the substance is rapidly absorbed and can cause severe burns.[2][6] |
| Respiratory Protection | A full-face or half-mask air-purifying respirator.[7] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5] | Protects against inhalation of toxic vapors, mists, or gases.[2][6] |
| Footwear | Steel-toed, chemical-resistant boots.[7] | Provides protection from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted within a certified chemical fume hood.[6][7]
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including PPE, spill cleanup supplies, and waste containers.
-
Make sure an eyewash station and safety shower are readily accessible.[6]
-
-
Handling :
-
Wear the appropriate PPE as detailed in the table above.
-
Handle this compound in a well-ventilated area, specifically within a chemical fume hood.[6][9]
-
Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, vapor, mist, or gas.[6]
-
Keep the container tightly closed when not in use.[1][6] Store under a nitrogen blanket to protect from moisture.[1][6]
-
-
Storage :
Emergency Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.[2]
-
Wearing appropriate PPE, absorb the spill with inert material such as vermiculite, sand, or earth.[6]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][5][6]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5][6] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6] |
Disposal Plan
Waste from this compound is classified as hazardous and must be disposed of according to institutional, local, and national regulations.[1]
-
Waste Collection :
-
Collect excess this compound and any contaminated materials (e.g., absorbent materials, gloves, and clothing) in a designated, labeled, and tightly closed hazardous waste container.[7]
-
-
Decontamination :
-
Glassware that has come into contact with organotin compounds should be decontaminated. This can be done by washing with a suitable organic solvent (e.g., acetone, dichloromethane) followed by treatment with a commercial bleach solution or 20% nitric acid.[7] The decontamination bath should also be disposed of as hazardous waste.[7]
-
-
Final Disposal :
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
